Aftin-4
Description
Properties
IUPAC Name |
(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYWONAECUVKHY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: Modulation of γ-Secretase Activity
An in-depth analysis of Aftin-4 reveals its intricate mechanism of action as a potent modulator of amyloid-β (Aβ) peptide production, positioning it as a significant pharmacological tool for studying Alzheimer's disease (AD) pathology. This document provides a comprehensive overview of its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.
This compound, a roscovitine-related purine, selectively and potently increases the production of the toxic Aβ42 peptide, a key event in the pathogenesis of Alzheimer's disease.[1][2] This effect occurs without a corresponding increase in Aβ40 levels, thus altering the critical Aβ42/Aβ40 ratio.[1][3][4] The compound's activity is not due to kinase inhibition, a characteristic of its parent compound roscovitine (B1683857).[3] Instead, the mechanism of this compound is critically dependent on the activity of both β-secretase and γ-secretase.[4][5]
The primary mode of action appears to be an indirect modulation of the γ-secretase complex.[1] Rather than binding directly to the enzymatic components, this compound is thought to perturb the subcellular localization of γ-secretase components.[1] This may alter the local membrane environment, thereby shifting the cleavage specificity of γ-secretase to favor the production of Aβ42 over other Aβ species like Aβ38, which is concurrently decreased.[1][4][6] This is supported by findings that γ-secretase inhibitors can block the effects of this compound.[1][5][7] Furthermore, this compound treatment leads to an accumulation of the β-C-terminal fragment (β-CTF) of the amyloid precursor protein (APP), the direct substrate for γ-secretase.[1]
In addition to its effects on APP processing, this compound also inhibits the cleavage of Notch, another well-known γ-secretase substrate, in a concentration-dependent manner.[1] This further supports the hypothesis that this compound's primary influence is on the activity of the γ-secretase complex.[1]
Molecular Targets of this compound
To identify the direct binding partners of this compound, researchers have utilized affinity chromatography coupled with mass spectrometry.[1] These studies revealed that this compound does not interact with a structurally similar but inactive molecule, but specifically binds to three key proteins:
Notably, all three identified targets are mitochondrial proteins.[1][3] This interaction is significant as mitochondrial dysfunction is a well-established feature of Alzheimer's disease. Electron microscopy studies have shown that this compound induces a reversible mitochondrial phenotype that is reminiscent of the one observed in AD brains.[1][6] The binding of this compound to these proteins may be the upstream event that leads to altered mitochondrial function and the subsequent perturbation of the γ-secretase membrane environment.[1][3]
Quantitative Data Summary
The biological activity of this compound has been quantified in various cellular and in vivo models. The data highlights its potency and selectivity in modulating Aβ production.
| Parameter | Value | System | Reference |
| EC₅₀ (Aβ42 Induction) | ~30 μM | N2a cells | [1][8] |
| Aβ42 Production Increase | 7-fold | N2a cells | [1] |
| 4-fold | Primary neurons | [1] | |
| 2-fold | Brain lysates | [1] | |
| Up to +216% | Mouse hippocampus | [8] | |
| In Vivo Dosage (i.c.v.) | 3 - 20 nmol/mouse | Male Swiss OF-1 mice | [5][8] |
| In Vivo Dosage (i.p.) | 3 - 30 mg/kg | Male Swiss OF-1 mice | [5] |
| Effect on Notch Cleavage | Concentration-dependent inhibition | N2a-695 cells | [1] |
Cellular and In Vivo Effects
Treatment with this compound induces a range of pathological changes consistent with an AD-like phenotype, both in cultured cells and in animal models.
-
Mitochondrial Alterations : this compound causes reversible changes to the ultrastructure of mitochondria.[2][4]
-
Oxidative Stress : In vivo, this compound injection increases lipid peroxidation in the hippocampus, a marker of oxidative stress.[5]
-
Neuroinflammation : The compound elevates brain levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα, and triggers an astrocytic reaction indicated by increased GFAP immunolabeling.[5]
-
Synaptic Deficits : Expression of the synaptic marker synaptophysin is decreased following this compound administration.[5]
-
Cognitive Impairment : this compound provokes significant learning and memory deficits in mice, as observed in various behavioral tests.[5]
Importantly, these in vivo effects, including cognitive deficits and oxidative stress, could be blocked by pretreatment with a γ-secretase inhibitor, confirming that this compound's mechanism of action is mediated through this pathway.[5][7]
Experimental Protocols
The mechanism of this compound was elucidated through several key experimental procedures.
Cell Culture and Aβ Quantification
-
Cell Lines : Neuroblastoma N2a cells stably expressing human APP-695 (N2a-695) are commonly used.[1]
-
Treatment : Cells are incubated with various concentrations of this compound for 12 to 18 hours.[1][3]
-
Quantification : Conditioned medium is collected, and the levels of secreted Aβ40 and Aβ42 are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA).[1][3] Results are typically expressed as a fold change over vehicle-treated (DMSO) control cells.[1][3]
Affinity Chromatography for Target Identification
-
Protocol : this compound is chemically immobilized on Sepharose beads.[1] Cell lysates are prepared and incubated with the this compound beads to allow binding of interacting proteins. As a control, lysates are also incubated with beads lacking this compound or with beads containing a structurally similar, inactive compound.[1]
-
Elution and Identification : After washing to remove non-specific binders, the proteins attached to the beads are eluted. These proteins are then separated and identified using techniques like 2-D DIGE analysis and mass spectrometry.[1]
In Vivo Mouse Model
-
Administration : this compound is dissolved in a suitable vehicle (e.g., 40% DMSO) and administered to mice via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection.[5][8]
-
Tissue Analysis : At various time points post-injection (e.g., 5 to 14 days), animals are sacrificed.[5] The hippocampus is dissected, and tissue homogenates are used to measure Aβ levels by ELISA, markers of oxidative stress, and cytokine levels.[5][8]
-
Behavioral Testing : Separate cohorts of mice are subjected to a battery of behavioral tests to assess learning and memory, such as the Y-maze (spatial working memory), water-maze (place learning), and passive avoidance tests.[5]
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 7. | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
Aftin-4: A Selective Amyloid-β42 Inducer for Alzheimer's Disease Modeling
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The selective increase of amyloid-beta 42 (Aβ42) is a critical initiating event in the pathogenesis of Alzheimer's disease (AD). Understanding the mechanisms that lead to this specific increase is paramount for the development of effective therapeutics. Aftin-4, a novel tri-substituted purine (B94841) derived from roscovitine (B1683857), has emerged as a valuable pharmacological tool for researchers. It selectively and potently induces the production of Aβ42 over other Aβ isoforms, providing a means to model the early amyloidogenic processes of AD in both in vitro and in vivo systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound functions as a modulator of the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[1][2] Unlike broad-spectrum γ-secretase inhibitors, this compound does not block the overall activity of the enzyme. Instead, it subtly alters the cleavage preference of γ-secretase, leading to an increased production of the aggregation-prone Aβ42 peptide while leaving Aβ40 levels largely unaffected.[1][3][4] This modulatory effect is dependent on active γ-secretase, as its effects are blocked by γ-secretase inhibitors.[1][5] The action of this compound and its analogs, collectively known as Aftins, is opposite to that of γ-secretase modulators (GSMs), which tend to decrease the Aβ42/Aβ40 ratio.[4][6] While the precise binding site on the γ-secretase complex has not been definitively elucidated, evidence suggests that Aftins may directly interact with the complex to modify its substrate specificity.[4]
The proposed mechanism involves the binding of this compound to the γ-secretase complex, which alters its conformation. This conformational change favors the cleavage of the APP C-terminal fragment (β-CTF) at the γ-42 site, resulting in the release of Aβ42. Concurrently, the cleavage at the γ-40 site, which produces Aβ40, remains relatively unchanged, and the production of shorter Aβ peptides like Aβ38 is decreased.[3][4]
Core Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and its application in research, the following diagrams illustrate the key pathways and experimental procedures.
Caption: this compound modulates γ-secretase to increase Aβ42 production.
Caption: General workflow for in vitro this compound experiments.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its analog Aftin-5 from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Time | Effect on Aβ42 | Effect on Aβ40 | Reference |
| N2a-695 | 1-100 μM | 3 h | Dose-dependent increase (up to 13-fold) | No significant change | [1] |
| N2a-695 | 30 μM (EC50) | - | 7-fold increase | - | [1] |
| Primary Rat Hippocampal Neurons | 100 μM | 3 h | ~4-fold increase | No significant change | [1] |
| Primary Rat Cortical Neurons | 100 μM | 3 h | ~2.9-fold increase | No significant change | [1] |
| Primary Rat Cortical Neurons | ≥10 μM | - | Significant increase | - | [1] |
| SH-SY5Y (3D culture) | 25 μM | 24 h | Increased Aβ42/Aβ40 ratio | - | [7] |
| SH-SY5Y (3D culture) | 50 μM | 24 h | Dose-dependent increase in Aβ42/Aβ40 ratio | - | [7] |
Table 2: In Vivo Efficacy of this compound in Mice
| Administration Route | Dose | Time Point | Effect on Hippocampal Aβ42 | Effect on Hippocampal Aβ40 | Reference |
| Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Dose-dependent increase | No increase | [5] |
| Intracerebroventricular (i.c.v.) | 20 nmol | - | Up to +216% increase | - | [8] |
| Intraperitoneal (i.p.) | 3-30 mg/kg | - | Induced oxidative stress and learning deficits | - | [5] |
Table 3: Cytotoxicity of this compound and Aftin-5
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | SH-SY5Y | 106 | [9] |
| This compound | HT22 | 74 | [9] |
| This compound | N2a | 100 | [9] |
| This compound | N2a-AβPP695 | 90 | [9] |
| Aftin-5 | SH-SY5Y | 180 | [9] |
| Aftin-5 | HT22 | 194 | [9] |
| Aftin-5 | N2a | 178 | [9] |
| Aftin-5 | N2a-AβPP695 | 150 | [9] |
Detailed Experimental Protocols
In Vitro Aβ Production Assay
1. Cell Culture and Plating:
-
Culture N2a cells stably expressing human APP-695 (N2a-695) or SH-SY5Y cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics).
-
Plate cells in 24-well or 96-well plates at a density that allows for ~80-90% confluency at the time of treatment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 500X concentration).[7]
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 10, 25, 50, 100 μM).[1][7]
-
Include a vehicle control group treated with the same final concentration of DMSO (e.g., 0.2%).[7]
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 3, 18, or 24 hours).[1][4][7]
3. Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well for analysis of secreted Aβ peptides.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Store the supernatant at -80°C until analysis.
-
For analysis of intracellular proteins, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
4. Aβ Quantification by ELISA:
-
Use commercially available ELISA kits specific for human Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for the assay. This typically involves coating a plate with a capture antibody, adding the conditioned media samples and standards, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Read the absorbance on a plate reader and calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.
In Vivo Mouse Model of Aβ42 Induction
1. Animal Handling and Stereotaxic Surgery:
-
Use adult male mice (e.g., C57BL/6).
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Place the mouse in a stereotaxic frame.
-
Perform a small craniotomy to expose the skull over the target injection site (lateral ventricle).
2. Intracerebroventricular (i.c.v.) Injection of this compound:
-
Dissolve this compound in a suitable vehicle.
-
Slowly inject the desired dose of this compound (e.g., 3-20 nmol per mouse) into the lateral ventricle using a Hamilton syringe.[5][8]
-
Inject a vehicle control group with the same volume of the vehicle solution.
-
Suture the incision and allow the mice to recover.
3. Post-Injection Monitoring and Tissue Collection:
-
Monitor the animals for any adverse effects.
-
At predetermined time points after injection (e.g., 5, 7, or 14 days), euthanize the mice.[3][5]
-
Perfuse the animals with saline.
-
Dissect the hippocampus and other brain regions of interest.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
4. Tissue Homogenization and Aβ Quantification:
-
Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
Centrifuge the homogenate to separate the soluble and insoluble fractions.
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using a mouse-specific ELISA kit.[8]
Conclusion
This compound and its analogs are powerful research tools for investigating the mechanisms of selective Aβ42 production in the context of Alzheimer's disease. This guide provides a foundational understanding of this compound's mechanism, quantitative effects, and detailed protocols to facilitate its use in both cell-based and animal models. By enabling the specific induction of Aβ42, this compound allows for the creation of robust models to study the downstream pathological events of AD and to screen for potential therapeutic interventions that target the initial stages of amyloidogenesis.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. | BioWorld [bioworld.com]
- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Aftin-4: Unraveling its Divergent Relationship with Roscovitine and Cyclin-Dependent Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Aftin-4, a derivative of the well-characterized cyclin-dependent kinase (CDK) inhibitor, roscovitine (B1683857). While structurally related, this compound exhibits a striking divergence in its mechanism of action, displaying a lack of CDK inhibitory activity. Instead, this compound has been identified as a potent inducer of amyloid-β 42 (Aβ42) peptide production, a key event in the pathogenesis of Alzheimer's disease. This guide will dissect the relationship between this compound and roscovitine, focusing on their contrasting effects on CDK inhibition. We will present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document aims to serve as a valuable resource for researchers in the fields of neurodegenerative disease, oncology, and drug discovery.
Introduction: From a CDK Inhibitor to an Amyloid-β Modulator
Roscovitine, a 2,6,9-trisubstituted purine (B94841), is a well-established ATP-competitive inhibitor of several cyclin-dependent kinases, including CDK1, CDK2, CDK5, CDK7, and CDK9.[1][2] Its ability to arrest the cell cycle has led to its investigation as a potential therapeutic agent in oncology.[1]
This compound, a structural analog of roscovitine, was developed through medicinal chemistry efforts. However, subsequent characterization revealed a surprising and profound shift in its biological activity. Unlike its parent compound, this compound is kinase-inactive and does not inhibit CDKs.[3][4] Instead, it selectively promotes the production of the toxic Aβ42 peptide, implicating a role in the modulation of amyloid precursor protein (APP) processing.[4][5] This guide will explore this fascinating divergence, providing a detailed comparison of these two molecules.
Data Presentation: Quantitative Comparison of Kinase Inhibition
The fundamental difference between roscovitine and this compound lies in their interaction with CDKs. Roscovitine is a potent inhibitor of several key cell cycle and transcriptional CDKs, whereas this compound is devoid of this activity. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity (IC50) of Roscovitine against Cyclin-Dependent Kinases
| Kinase Target | IC50 (µM) | Reference(s) |
| CDK1/cyclin B | 0.65 | [6] |
| CDK2/cyclin A | 0.7 | [6] |
| CDK2/cyclin E | 0.7 | [6] |
| CDK5/p25 | 0.16 - 0.2 | [1][6] |
| CDK7/cyclin H | ~0.7 | [1] |
| CDK9/cyclin T | 0.23 | [7] |
| CDK4 | >100 | [1] |
| CDK6 | >100 | [1] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | Inhibitory Activity | Reference(s) |
| Panel of 402 kinases | No significant interaction observed in KinomeScan analysis | [5] |
| CDKs | Described as "kinase-inactive" and having "no activity on CDKs" | [3][4] |
Mechanism of Action: A Tale of Two Purines
The distinct biological effects of roscovitine and this compound stem from their fundamentally different molecular mechanisms of action.
Roscovitine: Competitive Inhibition of CDKs
Roscovitine functions as a classical ATP-competitive inhibitor.[1][8] It binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates. This inhibition of CDK activity leads to cell cycle arrest, typically at the G1/S and G2/M phases, and can induce apoptosis.[1] The key to roscovitine's binding is the formation of hydrogen bonds between the N6 and N7 positions of the purine ring and the hinge region of the kinase domain.[5]
This compound: Modulation of γ-Secretase Activity
In stark contrast, this compound's mechanism of action is independent of kinase inhibition. It selectively increases the production of Aβ42 by modulating the activity of γ-secretase, a key enzyme in the processing of APP.[4][9] The effects of this compound on Aβ42 production are sensitive to γ-secretase inhibitors, confirming the involvement of this enzyme complex.[4][5]
The direct molecular target of this compound is not γ-secretase itself. Instead, studies have identified three mitochondrial proteins—Voltage-Dependent Anion Channel 1 (VDAC1), prohibitin, and mitofilin—as interacting partners of this compound.[5] It is hypothesized that by binding to these proteins, this compound alters the lipid raft environment of the mitochondrial and other cellular membranes where γ-secretase resides, thereby allosterically modifying its substrate specificity to favor the production of Aβ42 over other Aβ species.[5]
Structure-Activity Relationship: The Chemical Basis for Divergent Activity
The dramatic difference in the biological activities of roscovitine and this compound can be attributed to a key structural modification. This compound is a roscovitine-related purine that has lost the hydrogen-bonding potential at the N6 position of the purine ring.[5] This modification is critical for the interaction of roscovitine with the ATP-binding pocket of CDKs. The absence of this hydrogen-bond donating capability in this compound is the likely reason for its inability to bind to and inhibit kinases. This seemingly minor chemical change completely redirects the molecule's biological activity from CDK inhibition to the modulation of APP processing.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the IC50 values of compounds against CDK activity using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (Roscovitine, this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of roscovitine and this compound in kinase buffer. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add in the following order:
-
1 µL of diluted compound or DMSO.
-
2 µL of CDK/Cyclin enzyme solution (concentration optimized as per manufacturer's instructions).
-
2 µL of a substrate/ATP mixture (final concentrations to be optimized, typically near the Km for ATP).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based γ-Secretase Activity Assay (Aβ42 ELISA)
This protocol describes a method to assess the effect of this compound on the production of extracellular Aβ42 in a cell-based system.
Materials:
-
N2a cells stably expressing human APP-695 (N2a-APP695)
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate antibiotics)
-
This compound dissolved in DMSO
-
γ-secretase inhibitor (e.g., DAPT) as a control
-
Human Aβ42 ELISA kit
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Cell Seeding: Seed N2a-APP695 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a DMSO-only control and a positive control with a known γ-secretase inhibitor.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Aβ42 Measurement: Perform an ELISA for human Aβ42 on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Quantify the concentration of Aβ42 in each sample based on the standard curve. Express the results as a fold-change relative to the DMSO-treated control cells. Determine the EC50 value for this compound's effect on Aβ42 production by plotting the fold-change against the logarithm of the this compound concentration and fitting to a dose-response curve.
Conclusion
This compound and roscovitine provide a compelling case study in structure-activity relationships, demonstrating how a subtle modification to a chemical scaffold can lead to a complete divergence in biological function. While roscovitine remains a valuable tool for studying CDK-mediated processes and a potential anti-cancer therapeutic, its derivative, this compound, has emerged as a unique pharmacological agent for investigating the mechanisms of Aβ42 production in the context of Alzheimer's disease. The clear distinction between their mechanisms of action—CDK inhibition versus indirect modulation of γ-secretase—underscores the importance of comprehensive pharmacological profiling in drug discovery. This technical guide provides a foundational resource for researchers working with these compounds, offering quantitative data, mechanistic insights, and detailed experimental protocols to facilitate further investigation into their respective therapeutic potentials.
References
- 1. Targeting CDKs with Roscovitine Increases Sensitivity to DNA Damaging Drugs of Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of inhibition of CDK–cyclin complexes by INK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Aftin-4 in Modulating γ-Secretase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Aftin-4, a small molecule known to modulate the activity of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. This document details the mechanism of action of this compound, its quantitative effects on amyloid-beta (Aβ) peptide production, and comprehensive protocols for relevant experimental assays.
Introduction to this compound and γ-Secretase
γ-secretase is an intramembrane protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of various Aβ peptides.[1][2] The differential cleavage of APP by γ-secretase can result in Aβ peptides of varying lengths, with the 42-amino acid form (Aβ42) being particularly prone to aggregation and plaque formation, a hallmark of Alzheimer's disease.[3][4] Molecules that can modulate γ-secretase activity without complete inhibition are of significant interest for therapeutic development.[5][6]
This compound is a purine (B94841) derivative, related to roscovitine (B1683857), that has been identified as a potent inducer of Aβ42 production.[4][7] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity altogether, this compound acts as a modulator, selectively altering the cleavage preference of γ-secretase.[3][4] This unique mechanism of action makes this compound a valuable tool for studying the intricacies of γ-secretase function and the molecular pathways leading to Alzheimer's disease pathology.
Quantitative Effects of this compound
This compound has been shown to dose-dependently increase the production of Aβ42 while concurrently decreasing the levels of the shorter Aβ38 peptide. Notably, the production of Aβ40, the most abundant Aβ species, remains largely unaffected.[3][4]
| Parameter | Cell Line | Value | Reference |
| EC50 for Aβ42 Induction | N2a | ~30 µM | [7] |
| Aβ42 Increase (at optimal concentration) | N2a cells | Up to 13-fold | [7] |
| Aβ42 Increase (at 100 µM) | Primary rat cortical neurons | ~2.9-fold | [7] |
| Aβ42 Increase (at 100 µM) | Primary rat hippocampal neurons | ~4-fold | [7] |
| Aβ38 Decrease | N2a-AβPP695 cells | >70% | [3] |
| Aβ40 Change | N2a cells | No significant change | [7] |
| Cell Line | IC50 (µM) | Reference |
| SH-SY5Y | 106 | [3] |
| HT22 | 74 | [3] |
| N2a | 100 | [3] |
| N2a-AβPP695 | 90 | [3] |
Mechanism of Action
The precise mechanism by which this compound modulates γ-secretase activity is an area of active investigation. Current evidence suggests a multi-faceted interaction that does not involve direct inhibition of the catalytic site. The effects of this compound are dependent on active β-secretase and γ-secretase, as inhibitors of these enzymes can block this compound-induced Aβ42 production.[3][7]
Two primary hypotheses for this compound's mechanism of action are:
-
Allosteric Modulation of γ-Secretase: this compound may bind to an allosteric site on the γ-secretase complex, inducing a conformational change that favors the processivity of the enzyme towards the production of Aβ42 at the expense of Aβ38.[3]
-
Interaction with Mitochondrial Proteins: this compound has been shown to interact with mitochondrial proteins, specifically the voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin.[7] It is proposed that this compound perturbs the subcellular localization of these proteins, leading to their colocalization with γ-secretase and APP in specific cellular compartments, thereby altering the local membrane environment and influencing γ-secretase cleavage specificity.[7]
The following diagram illustrates the proposed signaling pathway for this compound's modulation of γ-secretase activity.
Caption: Proposed mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell-Based Aβ Production Assay
This protocol describes the measurement of Aβ peptides in the supernatant of cultured cells treated with this compound.
Materials:
-
N2a cells stably expressing human APP-695 (N2a-695) or other suitable cell lines (e.g., SH-SY5Y, HEK293).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
ELISA kits for human Aβ38, Aβ40, and Aβ42.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed N2a-695 cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform ELISAs for Aβ38, Aβ40, and Aβ42 on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each Aβ peptide from the standard curve. Normalize the data to the vehicle control to determine the fold change in Aβ production.
The following diagram outlines the workflow for the cell-based Aβ production assay.
References
- 1. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Aftin-4: A Technical Guide to its Interaction with Mitochondrial Proteins VDAC1, Prohibitin, and Mitofilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-4, a tri-substituted purine, has been identified as a potent inducer of amyloid-beta 42 (Aβ42) peptide production, a key event in the pathogenesis of Alzheimer's disease.[1][2] This technical guide provides an in-depth overview of the interaction of this compound with three key mitochondrial proteins: Voltage-Dependent Anion Channel 1 (VDAC1), Prohibitin, and Mitofilin. Through a detailed examination of the available data and experimental methodologies, this document elucidates the mechanism by which this compound is proposed to exert its effects on cellular processes, ultimately leading to an increased Aβ42/Aβ40 ratio. The guide is intended to serve as a comprehensive resource for researchers in neurodegenerative diseases and drug development, offering insights into the molecular interactions and pathways affected by this compound.
Introduction
The accumulation of Aβ42 is a central hallmark of Alzheimer's disease. This compound was discovered as a small molecule that selectively increases the production of Aβ42 over other amyloid-beta isoforms.[1] Subsequent research identified a trio of mitochondrial proteins—VDAC1, prohibitin, and mitofilin—as the primary cellular targets of this compound.[1] This interaction is believed to be the initiating event in a cascade that alters the subcellular localization and activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1] Understanding the intricacies of this compound's engagement with these mitochondrial proteins is crucial for dissecting the molecular mechanisms of Alzheimer's disease and for the development of potential therapeutic interventions.
Quantitative Data
The following tables summarize the available quantitative and semi-quantitative data regarding the activity of this compound and its interaction with its mitochondrial protein targets.
Table 1: this compound Activity
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ for Aβ42 Induction | 30 µM | N2a cells | [1][2] |
| Fold Increase in Aβ42 | ~7-fold | N2a cells | [1][2] |
| Fold Increase in Aβ42 | ~4-fold | Primary neurons | [1][2] |
| Fold Increase in Aβ42 | ~2-fold | Brain lysates | [1][2] |
Table 2: Competitive Binding of Aβ42-Inducing Agents to Immobilized this compound
| Competing Compound (500 µM) | % Competition for VDAC1 Binding | % Competition for Prohibitin Binding | Note | Reference |
| This compound | 13.0 ± 14.14 | 27.5 ± 9.19 | Mild competition observed. | [1] |
| Fenofibrate | 74.5 ± 14.85 | 77.5 ± 9.19 | Strong competition observed. | [1] |
| Celecoxib | 94.5 ± 6.36 | 22.0 ± 9.9 | Very strong competition for VDAC1. | [1] |
Note: Competition for Mitofilin binding was observed to be strong for all three compounds at 500 µM, but specific percentages were not provided in the source material.[1]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is initiated by its direct interaction with the mitochondrial proteins VDAC1, prohibitin, and mitofilin. This interaction is thought to disrupt the normal function and localization of these proteins, leading to a cascade of downstream effects. A key consequence is the altered trafficking of γ-secretase components, causing them to colocalize with the this compound target proteins in lipid raft-like membrane domains. This relocalization is proposed to modulate the activity of the γ-secretase complex, shifting its cleavage preference of the amyloid precursor protein C-terminal fragment (APP-CTF) to favor the production of the more amyloidogenic Aβ42 peptide.
Caption: this compound interaction with mitochondrial proteins alters γ-secretase activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target proteins. These protocols are based on established methods and should be adapted and optimized for specific experimental conditions.
Affinity Chromatography for Target Identification
This protocol describes the identification of this compound binding partners from cell lysates.
Caption: Workflow for this compound target identification by affinity chromatography.
Methodology:
-
Preparation of this compound-conjugated Beads: this compound is covalently coupled to agarose beads through a suitable linker, following the manufacturer's instructions for the chosen resin. Control beads are prepared by immobilizing a structurally similar but inactive molecule (e.g., roscovitine).
-
Cell Lysis: N2a-695 cells are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. The lysate is cleared by centrifugation to remove cellular debris.
-
Affinity Pull-down: The cleared cell lysate is incubated with the this compound-conjugated beads (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: The eluted proteins are resolved by two-dimensional difference gel electrophoresis (2D-DIGE) and visualized. Spots of interest are excised, subjected to in-gel tryptic digestion, and identified by mass spectrometry.
Competitive Binding Assay
This protocol is used to confirm that other Aβ42-inducing compounds bind to the same targets as this compound.
Methodology:
-
Preparation of Cell Lysate: Prepare cleared N2a-695 cell lysate as described in the affinity chromatography protocol.
-
Pre-incubation with Competitor: Aliquots of the cell lysate are pre-incubated with a high concentration (e.g., 500 µM) of the competitor compound (e.g., fenofibrate, celecoxib, or free this compound) or a vehicle control (DMSO) for 20 minutes at room temperature.
-
Incubation with this compound Beads: this compound-conjugated agarose beads are added to the pre-incubated lysates and incubated for 2 hours at 4°C.
-
Washing and Elution: The beads are washed, and bound proteins are eluted as described previously.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using specific antibodies against VDAC1, prohibitin, and mitofilin. The band intensities are quantified to determine the percentage of competition.
Sucrose (B13894) Gradient Fractionation
This protocol is used to analyze the subcellular localization of proteins and protein complexes.
Caption: Workflow for subcellular fractionation by sucrose gradient centrifugation.
Methodology:
-
Cell Treatment: N2a-695 cells are treated with this compound or a vehicle control (DMSO) for a specified time.
-
Homogenization: Cells are harvested and homogenized in a hypotonic buffer to preserve organelle integrity.
-
Gradient Preparation: A discontinuous or continuous sucrose gradient is prepared in ultracentrifuge tubes.
-
Loading and Centrifugation: The cell homogenate is carefully layered on top of the sucrose gradient and centrifuged at high speed for several hours.
-
Fraction Collection: Fractions are carefully collected from the top or bottom of the gradient.
-
Analysis: The protein content of each fraction is precipitated and analyzed by Western blotting to determine the distribution of VDAC1, prohibitin, mitofilin, and components of the γ-secretase complex.
Conclusion
This compound serves as a critical tool for investigating the molecular pathways that lead to increased Aβ42 production. Its interaction with the mitochondrial proteins VDAC1, prohibitin, and mitofilin highlights a novel mechanism involving the modulation of γ-secretase localization and activity. The experimental protocols and data presented in this guide provide a foundation for further research into this pathway and for the development of therapeutic strategies targeting the modulation of APP processing in Alzheimer's disease. Further elucidation of the precise stoichiometry and binding affinities within the this compound-protein complexes will be instrumental in advancing our understanding of this important area of neurodegenerative disease research.
References
Aftin-4: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-4 is a small molecule of significant interest in Alzheimer's disease research. Identified as a potent inducer of amyloid-beta 42 (Aβ42), the primary component of amyloid plaques in the brain, this compound serves as a critical tool for modeling the amyloidogenic aspects of the disease in vitro and in vivo. This technical guide provides a comprehensive overview of the chemical properties, structure, and the current understanding of the mechanism of action of this compound. Detailed experimental protocols for its application in research settings are also provided, along with visual representations of its proposed signaling pathways and experimental workflows.
Chemical Properties and Structure
This compound is a tri-substituted purine (B94841) derivative, structurally related to the kinase inhibitor roscovitine.[1] However, it lacks significant kinase inhibitory activity.[2] Its primary characteristic is its ability to selectively increase the production of Aβ42.[1]
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[[6-[benzyl(methyl)amino]-9-(propan-2-yl)purin-2-yl]amino]butan-1-ol | [3] |
| Molecular Formula | C₂₀H₂₈N₆O | [2] |
| Molecular Weight | 368.48 g/mol | [3] |
| CAS Number | 866893-90-5 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [3] |
| SMILES | CC--INVALID-LINK--NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | [4] |
| InChI Key | YPYWONAECUVKHY-MRXNPFEDSA-N | [2][3] |
| LogP | 3.299 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
Mechanism of Action
This compound's primary mechanism of action is the modulation of γ-secretase activity, a key enzyme in the processing of amyloid precursor protein (APP).[3] This modulation leads to a shift in the cleavage preference of γ-secretase, resulting in an increased production of the amyloidogenic Aβ42 peptide, while levels of Aβ40 and Aβ38 are either unchanged or decreased.[1][2] The effects of this compound are dependent on active β- and γ-secretases.[2]
A crucial aspect of this compound's mechanism involves its interaction with a complex of mitochondrial proteins, including voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin.[1][2] This interaction is believed to interfere with subcellular compartmentalization and the properties of lipid rafts, thereby influencing the activity of γ-secretase towards Aβ42 generation.[1][2]
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental settings. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental goals.
In Vitro Aβ42 Induction in N2a-AβPP695 Cells
This protocol describes the induction of Aβ42 production in a commonly used neuronal cell line stably overexpressing human amyloid precursor protein.
Materials:
-
Neurobasal-A Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
This compound (stock solution in DMSO)
-
Human/Rat Aβ42 ELISA kit
Procedure:
-
Cell Culture: Culture N2a-AβPP695 cells in T75 flasks with complete medium (Neurobasal-A, 1x B-27, 1x GlutaMAX, 1% Pen-Strep, 10% FBS, and 200 µg/mL G418). Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the culture medium with the this compound containing medium. A typical concentration range for this compound is 10-100 µM.[3] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with this compound for 18-24 hours.
-
Sample Collection: Collect the conditioned medium from each well and centrifuge at 2000 x g for 10 minutes to remove cellular debris.
-
Aβ42 Measurement: Quantify the concentration of Aβ42 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
In Vivo Administration in Mice
This protocol outlines the intracerebroventricular (i.c.v.) administration of this compound to mice to induce an acute Alzheimer's disease-like phenotype.
Materials:
-
This compound
-
DMSO
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools
Procedure:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6, 8-10 weeks old). Anesthetize the mouse using isoflurane (B1672236) and mount it in a stereotaxic frame.
-
This compound Solution Preparation: Dissolve this compound in DMSO to create a stock solution. For i.c.v. injection, dilute the stock solution with sterile saline to the desired final concentration. A typical dose range is 3-20 nmol per mouse.[3] The final DMSO concentration should be minimized.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.5 mm, ML ±1.0 mm, DV -2.2 mm from bregma.
-
Injection: Slowly inject 1-2 µL of the this compound solution into the lateral ventricle over 2 minutes. Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Post-operative Care: Suture the incision and allow the mouse to recover on a heating pad. Monitor the animal until it is fully ambulatory.
-
Tissue Collection and Analysis: At desired time points post-injection (e.g., 7-14 days), euthanize the mice and collect brain tissue for analysis of Aβ42 levels (ELISA), neuroinflammation markers, or behavioral testing.
Conclusion
This compound is an invaluable research tool for investigating the amyloid cascade hypothesis of Alzheimer's disease. Its well-defined chemical structure and its specific biological activity in promoting Aβ42 production allow for the creation of robust cellular and animal models of amyloid pathology. The experimental protocols provided herein offer a foundation for researchers to utilize this compound in their studies to further unravel the complex mechanisms of Alzheimer's disease and to screen for potential therapeutic interventions. As with any potent biological modulator, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
Aftin-4: A Technical Guide to its Discovery and Initial Characterization
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the discovery and initial characterization of Aftin-4, a small molecule identified as a potent and selective inducer of amyloid-beta 42 (Aβ42). It details the quantitative data from initial studies, the experimental protocols used, and the proposed mechanisms of action.
Discovery of this compound
This compound (Amyloid-β Forty-Two Inducer-4) was identified from a screen of a chemical library of roscovitine-related purines.[1][2] The parent compound, roscovitine, is a known kinase inhibitor. However, this compound was found to have lost the key hydrogen-bonding potential necessary for kinase binding and demonstrated no significant activity on kinases.[1][3] Instead, it was discovered to dramatically and selectively increase the production of the Aβ42 peptide, a key event in the pathogenesis of Alzheimer's Disease (AD), without affecting Aβ40 levels.[1][3] This finding established this compound as a valuable pharmacological tool for studying the molecular mechanisms underlying the preferential generation of Aβ42 in AD.[3]
Initial In Vitro Characterization
The initial characterization of this compound was performed using various cell culture models, including neuroblastoma cells and primary neuronal cultures. These studies established its potency, selectivity, and fundamental mechanism of action.
Potency and Selectivity
This compound was shown to be a potent inducer of Aβ42 secretion in multiple cell-based assays. The effect was dose-dependent, with a notable increase in the Aβ42/Aβ40 ratio.
Table 1: Effect of this compound on Aβ42 Production in Various In Vitro Models
| Model System | This compound Concentration | Fold Increase in Aβ42 (vs. DMSO) | EC50 | Reference |
| N2a-695 Cells | Not Specified | 7-fold | ~30 µM | [1] |
| Primary Neurons | Not Specified | 4-fold | Not Determined | [1] |
| SH-SY5Y (3D Culture) | 25 µM | Aβ42/40 Ratio: 1.06 (from 0.90) | Not Determined | [4] |
| SH-SY5Y (3D Culture) | 50 µM | Aβ42/40 Ratio: 1.47 (from 0.90) | Not Determined | [4] |
Mechanism of Action: Modulation of Secretase Activity
Investigations into the mechanism revealed that this compound's activity is dependent on active γ-secretase, the enzyme complex responsible for the final cleavage of the Amyloid Precursor Protein (APP) to generate Aβ peptides.[1]
-
γ-Secretase Dependence: Pre-treatment of cells with known γ-secretase inhibitors completely blocked the this compound-induced increase in Aβ42 production.[1][3]
-
Notch Inhibition: this compound treatment led to a concentration-dependent inhibition of Notch protein cleavage, another well-known substrate of γ-secretase. This suggests that this compound modulates γ-secretase activity or its substrate accessibility.[1]
-
β-CTF Accumulation: this compound treatment resulted in the dose-dependent accumulation of the β-C-terminal fragment (β-CTF) of APP, which is the direct substrate for γ-secretase.[1]
These findings suggest that this compound does not directly activate γ-secretase but rather shifts its processing of APP-CTF to favor the production of Aβ42.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Understanding the Selectivity of Aftin-4 for Aβ42 over Aβ40: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aftin-4 (B1664410), a member of the "Amyloid-β Forty-Two Inducers" (Aftins) class of small molecules, exhibits a remarkable selectivity in modulating the production of amyloid-beta (Aβ) peptides. Specifically, this compound potently increases the levels of the aggregation-prone and neurotoxic Aβ42 isoform while having a negligible effect on the more abundant Aβ40. This selective activity makes this compound a valuable pharmacological tool for investigating the molecular mechanisms underlying the altered Aβ42/Aβ40 ratio observed in Alzheimer's disease (AD). This technical guide provides an in-depth analysis of the selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanism of action.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for inducing Aβ42 production over Aβ40 has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Cell Line/System | This compound Concentration | Fold Increase in Aβ42 | Effect on Aβ40 | Reference |
| N2a-APP695 cells | 100 µM | Up to 13-fold | No significant change | [1] |
| N2a-APP695 cells | 50 µM | ~7-fold | Not specified | [1] |
| Primary cortical neurons (rat) | 100 µM | ~2.9-fold | No significant change | [1] |
| Primary hippocampal neurons (rat) | 100 µM | ~4-fold | No significant change | [1] |
| Wild-type mouse brain homogenates | Not specified | ~2-fold | Not specified | [1] |
| N2a-APP695 cells | 25 µM | - | Aβ42/Aβ40 ratio increased from 0.90 to 1.06 | [2] |
| N2a-APP695 cells | 50 µM | - | Aβ42/Aβ40 ratio increased from 0.90 to 1.47 | [2] |
Table 2: In Vivo Effects of this compound on Aβ Levels
| Animal Model | Administration Route & Dose | Tissue | Effect on Aβ42 | Effect on Aβ40 | Reference |
| Mice | Intracerebroventricular (3-20 nmol) | Hippocampus | Increased | Not increased | [3] |
| Mice | Intraperitoneal (3-30 mg/kg) | Not specified | Induced oxidative stress and learning deficits (indirectly linked to Aβ42) | Not specified | [3] |
Proposed Mechanism of Action: Modulation of γ-Secretase Activity
This compound's selectivity is not due to direct binding to Aβ peptides but rather through the modulation of the enzymatic complex responsible for their production, γ-secretase. The prevailing hypothesis is that this compound alters the local membrane environment of γ-secretase, thereby influencing its cleavage specificity of the amyloid precursor protein (APP).
Several key findings support this mechanism:
-
The effects of this compound are blocked by γ-secretase inhibitors[1][3].
-
This compound has been shown to interact with mitochondrial and lipid raft-associated proteins, including VDAC1, prohibitin, and mitofilin[1][4].
-
Treatment with this compound leads to a redistribution of γ-secretase components within subcellular fractions[1].
-
This compound also affects the processing of other γ-secretase substrates, such as Notch, albeit to a lesser extent[1].
Aftins, as a class, have been shown to down-regulate Aβ38 production in parallel with the up-regulation of Aβ42, while Aβ40 levels remain stable[5][6][7]. This suggests a shift in the processive cleavage of APP by γ-secretase.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the research into this compound. Below are summaries of key experimental protocols.
Cell Culture and this compound Treatment
-
Cell Lines: N2a cells stably expressing human APP-695 (N2a-695) are commonly used[1]. Primary neuronal cultures from rat embryos can also be utilized[1].
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for N2a) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. On the day of the experiment, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10-100 µM). Cells are exposed to the this compound-containing medium for a specified duration, typically 18-24 hours[1][5]. Control cells are treated with an equivalent concentration of the vehicle (DMSO).
Quantification of Aβ Peptides by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying secreted Aβ40 and Aβ42 levels in cell culture supernatants.
-
Sample Collection: After treatment, the cell culture medium is collected.
-
ELISA Procedure: Commercially available colorimetric sandwich ELISA kits for human Aβ40 and Aβ42 are used according to the manufacturer's instructions[1].
-
Briefly, a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 is pre-coated onto microplate wells.
-
Standards and collected media samples are added to the wells, allowing the Aβ peptides to bind to the immobilized antibody.
-
After washing, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added. This antibody recognizes a different epitope on the Aβ peptide.
-
A substrate solution is then added, which is converted by the enzyme into a colored product.
-
The intensity of the color, proportional to the amount of Aβ captured, is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: A standard curve is generated using known concentrations of Aβ peptides. The concentrations of Aβ in the experimental samples are then determined by interpolating from the standard curve. Results are often normalized to total protein concentration in the corresponding cell lysates and expressed as a fold change over the vehicle-treated control[1].
Immunoprecipitation and Western Blotting (IP-WB)
IP-WB can be used as a confirmatory method to visualize the selective increase in Aβ42.
-
Immunoprecipitation:
-
Conditioned media is incubated with an antibody that recognizes both Aβ40 and Aβ42 (e.g., 6E10 or 4G8)[8].
-
Protein A/G-agarose beads are added to pull down the antibody-Aβ complexes.
-
The beads are washed to remove non-specific proteins.
-
-
Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads and separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for Aβ.
-
A secondary antibody conjugated to HRP is used for detection via chemiluminescence[8].
-
Concluding Remarks
This compound's selective induction of Aβ42 production, without altering Aβ40 levels, provides a unique and powerful tool for Alzheimer's disease research. By mimicking the Aβ isoform shift seen in the disease state, this compound facilitates the study of the downstream pathological consequences of an increased Aβ42/Aβ40 ratio, including neurotoxicity, inflammation, and cognitive deficits[3][9]. The proposed mechanism, involving the modulation of γ-secretase activity through interactions with mitochondrial and lipid raft proteins, opens new avenues for understanding the intricate regulation of APP processing. The experimental protocols detailed herein provide a foundation for researchers to utilize this compound in their own investigations into the molecular underpinnings of Alzheimer's disease.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of cognitive decline in aged mice and mice treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
A Technical Guide to the Downstream Pathological Effects of Aftin-4 Induced Amyloid-β 42
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accumulation of Amyloid-beta 42 (Aβ42) is a central event in the pathogenesis of Alzheimer's Disease (AD). Understanding the cascade of molecular and cellular events downstream of Aβ42 aggregation is critical for the development of effective therapeutics. Aftin-4 is a novel pharmacological tool, a roscovitine-related purine, that selectively induces the production of Aβ42 over Aβ40 in various experimental models, including N2a cells, primary neuronal cultures, and mouse brains.[1] By pharmacologically increasing the Aβ42/Aβ40 ratio, this compound provides a robust model to investigate the specific downstream pathological consequences of this key toxic species. This document provides an in-depth technical overview of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The primary pathological consequences detailed herein include mitochondrial dysfunction, endoplasmic reticulum (ER) stress, oxidative stress, synaptic dysfunction, neuroinflammation, and apoptosis.
This compound: A Chemical Inducer of Aβ42 Pathology
This compound selectively and potently increases the production of Aβ42 with a reported EC50 of approximately 30 μM.[1] This induction is dose- and time-dependent, reaching up to a 13-fold increase in secreted Aβ42 levels in N2a-APP695 cells.[1] The mechanism appears to involve the perturbation of the subcellular localization of γ-secretase components, the enzyme complex responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce Aβ peptides.[1] This action, which is dependent on active β- and γ-secretases, shifts APP processing toward the amyloidogenic pathway, resulting in a pathological elevation of the Aβ42/Aβ40 ratio, mimicking a key feature of AD.[1][2] Studies using this compound in vivo have demonstrated that its administration to mice leads to increased Aβ42 levels in the hippocampus, causing lipid peroxidation, loss of synaptic markers, and neuroinflammation.[3]
Data Presentation: this compound Induced Aβ42 Production
| Model System | This compound Concentration | Fold Increase in Aβ42 (vs. Control) | Reference |
| N2a-APP695 Cells | 100 µM | ~7- to 13-fold | [1] |
| Primary Hippocampal Neurons | 10 µM | ~4-fold | [1] |
| Primary Cortical Neurons | 10 µM | ~2.9-fold | [1] |
| Wild-type Mouse Brain Homogenates | N/A | ~2-fold | [1] |
| In vivo (Mouse Hippocampus) | 3-20 nmol/mouse (i.c.v.) | Up to 216% | [4] |
Downstream Pathological Cascades of Aβ42 Aggregation
The this compound induced elevation of Aβ42 initiates a complex and interconnected series of toxic events within neurons. These downstream effects are considered the primary drivers of the neurodegeneration and cognitive decline observed in Alzheimer's disease.
Mitochondrial Dysfunction
Aβ42 directly targets mitochondria, leading to profound bioenergetic failure.[5] Aβ peptides accumulate within the mitochondrial matrix, where they can bind to enzymes and disrupt the electron transport chain.[6] This impairment leads to decreased ATP production, a reduction in mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[5][7] Furthermore, Aβ42 disrupts mitochondrial dynamics by upregulating fission proteins (e.g., Drp1) and downregulating fusion proteins (e.g., Mfn1/2, OPA1), leading to mitochondrial fragmentation.[5]
| Parameter | Experimental Model | Aβ42 Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | Primary Cortical Neurons | 10 µM | Markedly Decreased | [5] |
| State 3 Respiration | Cortical Neurons | Oligomeric/Fibrillar Aβ42 | Reduced | [5] |
| Respiratory Control Ratio | Cortical Neurons | Oligomeric/Fibrillar Aβ42 | Reduced | [5] |
| Drp1 Expression (Fission Protein) | Primary Cortical Neurons | 10 µM | Significantly Upregulated | [5] |
| Mfn1/2, OPA1 Expression (Fusion Proteins) | Primary Cortical Neurons | 10 µM | Significantly Downregulated | [5] |
| Tissue Oxygen Consumption | Entorhinal Cortex Slices | 1 µM | Markedly Reduced | [8] |
-
Cell Culture: Plate primary cortical neurons or SH-SY5Y neuroblastoma cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat cells with the desired concentration of Aβ42 oligomers (e.g., 10 µM) for 24 hours. Include a vehicle-treated control group.
-
Dye Loading: Remove the treatment medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 100 nM Tetramethylrhodamine, Ethyl Ester (TMRE) in fresh culture medium for 20-30 minutes at 37°C in the dark. TMRE is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potential.
-
Imaging: After incubation, wash the cells again with PBS. Acquire fluorescent images using a fluorescence microscope with an appropriate filter set (e.g., 549 nm excitation / 575 nm emission).
-
Quantification: Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). A decrease in TMRE fluorescence intensity in Aβ42-treated cells compared to controls indicates a loss of mitochondrial membrane potential.
Endoplasmic Reticulum (ER) Stress
The ER is responsible for the proper folding and processing of secretory and transmembrane proteins. The accumulation of misfolded or aggregated proteins, such as Aβ42, in the ER lumen triggers a state of ER stress.[9][10] This activates the Unfolded Protein Response (UPR), a signaling network initiated by three ER-resident sensors: PERK, IRE1, and ATF6.[11] While initially a protective response aimed at restoring homeostasis, prolonged UPR activation under chronic Aβ42 accumulation becomes maladaptive and can trigger apoptosis, often through the upregulation of the pro-apoptotic transcription factor CHOP and the activation of caspase-12 (in rodents) or caspase-4 (in humans).[11][12]
| Marker | Experimental Model | Aβ42 Treatment | Observed Effect | Reference |
| GRP78/BiP | SK-N-SH Cells / Rat Brain | Aβ42 Oligomers / 5 µg (i.c.v.) | Upregulated | [11][12] |
| Phospho-PERK | AD Brains | N/A | Increased | [11] |
| Phospho-eIF2α | Rat Brain | 5 µg (i.c.v.) | Dephosphorylated (Chronic) | [12] |
| CHOP/GADD153 | SK-N-SH Cells / Rat Brain | Aβ42 Oligomers / 5 µg (i.c.v.) | Upregulated | [11][12] |
| Caspase-12 / Caspase-4 | Rat Brain / SK-N-SH Cells | 5 µg (i.c.v.) / Aβ42 Oligomers | Activated | [11][12] |
| ATF6α | SH-SY5Y Cells | Aβ42 Oligomers | Increased | [13] |
-
Protein Extraction: Culture neuronal cells (e.g., SK-N-SH) and treat with Aβ42 oligomers for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against UPR markers (e.g., anti-GRP78, anti-phospho-PERK, anti-CHOP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH).
Oxidative Stress
Aβ42 aggregation is a potent source of oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify them.[14] This stress is generated through multiple mechanisms, including Aβ-induced mitochondrial dysfunction and the direct production of ROS via interactions between Aβ aggregates and redox-active metal ions like copper and iron.[15][16] The resulting oxidative damage to lipids (lipid peroxidation), proteins (carbonylation), and nucleic acids contributes significantly to neuronal injury and cell death.[17] Evidence suggests that oxidative stress is an early event in AD, potentially preceding the formation of mature amyloid plaques.[18]
| Parameter | Experimental Model | Aβ42 Treatment | Observed Effect | Reference |
| Intracellular ROS | Primary Cortical Neurons | 10 µM Aβ42 | Increased | [5] |
| Lipid Peroxidation | In vivo (this compound induced) | This compound (i.c.v.) | Increased | [3] |
| Mitochondrial SOD2 | Entorhinal Cortex Slices | 1 µM Aβ42 | Reduced Immunoexpression | [8] |
| Lysosomal ROS | Cultured Cells | Synthesized Aβ42 | Increased Production | [19] |
-
Cell Culture: Plate neuronal cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat cells with Aβ42 oligomers for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Dye Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) solution in PBS to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light. DCFDA is a non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: After incubation, remove the DCFDA solution and add 100 µL of PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Analysis: Express the ROS levels as a percentage of the control after subtracting the background fluorescence of wells without cells.
Synaptic Dysfunction
Synaptic dysfunction is one of the earliest pathological events in AD and correlates strongly with cognitive decline.[20] Soluble Aβ42 oligomers, rather than fibrillar plaques, are the primary culprits.[21] They accumulate at synapses and disrupt synaptic plasticity by inhibiting long-term potentiation (LTP) and facilitating long-term depression (LTD).[20] This occurs through interference with neurotransmitter receptors, particularly NMDA and AMPA glutamate (B1630785) receptors, leading to calcium dyshomeostasis.[20] Aβ42 also impairs synaptic vesicle dynamics and neurotransmitter release and causes a physical loss of synapses, evidenced by the degradation of key pre- and post-synaptic proteins like synaptophysin and PSD-95.[8][22]
| Protein Marker | Location | Experimental Model | Aβ42 Treatment | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Synaptophysin | Presynaptic | Entorhinal Cortex Slices | 1 µM | Reduced Immunoexpression |[8] | | PSD-95 | Postsynaptic | Entorhinal Cortex Slices | 1 µM | Reduced Immunoexpression |[8] | | Vesicular Acetylcholine Transporter | Presynaptic | Entorhinal Cortex Slices | 1 µM | Reduced Immunoexpression |[8] | | Synaptic Marker | Synapse | In vivo (this compound induced) | this compound (i.c.v.) | Decreased |[3] |
-
Tissue Homogenization: Dissect brain tissue (e.g., hippocampus or cortex) from control and Aβ42-treated (or transgenic) animals in ice-cold homogenization buffer (e.g., 0.32 M sucrose (B13894) with protease/phosphatase inhibitors). Homogenize the tissue using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Transfer the supernatant (S1) to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
-
Purification (Optional): For higher purity, resuspend the P2 pellet and layer it onto a discontinuous sucrose or Percoll gradient. Centrifuge at high speed (e.g., 50,000 x g) to separate synaptosomes from mitochondria and myelin.
-
Analysis: Lyse the purified synaptosomes to release synaptic proteins. Analyze the protein levels of markers like synaptophysin, synapsin-I, PSD-95, and glutamate receptor subunits via Western blotting as described in Protocol 3.2.
Neuroinflammation
Aβ aggregates are potent activators of the brain's innate immune system, primarily mediated by microglia and astrocytes.[23] These glial cells recognize Aβ deposits via pattern recognition receptors, triggering a chronic neuroinflammatory response.[24] Activated microglia and astrocytes release a host of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6), chemokines, and ROS.[23][25] While intended to clear the toxic Aβ, this sustained inflammatory state is detrimental, causing bystander neuronal damage, exacerbating tau pathology, and paradoxically, can even increase Aβ production by modulating APP processing enzymes.[17][26]
| Mediator | Cell Type | Effect | Reference |
| IL-1β | Microglia | Secretion increased by Aβ | [25] |
| TNF-α | Microglia/Astrocytes | Secretion increased by Aβ; can enhance β-secretase expression | [25][26] |
| IL-6 | Microglia/Astrocytes | Secretion increased by Aβ | [23][25] |
| Pro-inflammatory Cytokines | Glial Cells | Aβ-induced release leads to reduced glutamate uptake by astrocytes | [20] |
| Inflammatory Processes | In vivo (this compound induced) | Increased by this compound administration | [3] |
-
Sample Collection: Culture primary microglia or astrocytes and treat with Aβ42 oligomers. Alternatively, use brain homogenates from Aβ42-treated animals.
-
Supernatant/Lysate Preparation: For cell cultures, collect the conditioned media and centrifuge to remove cell debris. For brain tissue, homogenize and prepare lysates as described in Protocol 3.2.
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add standards and samples (supernatants or lysates) to the wells and incubate. The cytokine will bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody, which binds to a different epitope on the cytokine.
-
Wash again and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Add a colorimetric substrate (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of bound cytokine.
-
-
Measurement and Analysis: Stop the reaction and measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Apoptosis
Apoptosis, or programmed cell death, is the ultimate fate of neurons subjected to the chronic, multifaceted stress induced by Aβ42. It is not a single event but rather the convergence of the previously described pathological pathways. Mitochondrial dysfunction leads to the release of cytochrome c, a key step in activating the intrinsic apoptotic pathway.[27] Chronic ER stress activates pro-apoptotic caspases like caspase-4/12.[11] The combination of these insults activates executioner caspases, such as caspase-3, which dismantle the cell, leading to neuronal loss.[5][28] Studies show that Aβ42 treatment of neurons leads to significant apoptosis and the cleavage (activation) of caspase-3.[5][28]
| Parameter | Experimental Model | Aβ42 Concentration | Observed Effect | Reference |
| Neuronal Apoptosis | Primary Cortical Neurons | 10 µM | Significant increase in apoptotic cells | [5] |
| Cleaved Caspase-3 | Primary Cortical Neurons | 10 µM | Significantly increased | [5][28] |
| Apaf-1 Apoptosome Formation | HeLa Cells | Repeated Aβ42 treatment | Formed | [27] |
| Caspase-9 Activation | HeLa Cells | Repeated Aβ42 treatment | Activated to a certain extent | [27] |
| Early Apoptotic Cells (Annexin V+) | Neuro-2a Cells | Aβ42 | ~2-fold increase | [29] |
-
Cell/Tissue Preparation: Culture cells on coverslips or prepare paraffin-embedded brain tissue sections. Treat with Aβ42 as required.
-
Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde, then permeabilize with a solution containing Triton X-100 or proteinase K to allow enzyme access to the DNA.
-
TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTP (e.g., fluorescein-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining: Wash the samples and counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342 to visualize all cells.
-
Imaging and Analysis: Mount the coverslips or sections and visualize using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (from the labeled dUTP) colocalized with the blue nuclear counterstain. The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amyloid β-42 induces neuronal apoptosis by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid-β-Induced Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Inhibiting amyloid beta (1–42) peptide-induced mitochondrial dysfunction prevents the degradation of synaptic proteins in the entorhinal cortex [frontiersin.org]
- 9. Inhibitors of Aβ42-induced endoplasmic reticular unfolded protein response (UPRER), in yeast, also rescue yeast cells from Aβ42-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of PERK Signaling Attenuates Aβ-Mediated ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of endoplasmic reticulum stress in amyloid β (1-42)-induced Alzheimer's like neuropathological process in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid β-Peptide (1–42)-Induced Oxidative Stress in Alzheimer Disease: Importance in Disease Pathogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oxidative Stress and Beta Amyloid in Alzheimer’s Disease. Which Comes First: The Chicken or the Egg? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The duality of amyloid-β: its role in normal and Alzheimer’s disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress Occurs Prior to Amyloid Aβ Plaque Formation and Tau Phosphorylation in Alzheimer’s Disease: Role of Glutathione and Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesized Aβ42 Caused Intracellular Oxidative Damage, Leading to Cell Death, via Lysosome Rupture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Role of Aβ in Alzheimer’s-related synaptic dysfunction [frontiersin.org]
- 21. Synaptic dysfunction in Alzheimer's disease: the effects of amyloid beta on synaptic vesicle dynamics as a novel target for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synaptic dysfunction in Alzheimer's disease: the effects of amyloid beta on synaptic vesicle dynamics as a novel target for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Tetrapeptide HAEE Promotes Amyloid-Beta Clearance from the Brain [mdpi.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuroinflammatory Cytokines Induce Amyloid Beta Neurotoxicity through Modulating Amyloid Precursor Protein Levels/Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. researchgate.net [researchgate.net]
- 29. Beta-amyloid induces apoptosis of neuronal cells by inhibition of the Arg/N-end rule pathway proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aftin-4 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro use of Aftin-4, a small molecule inducer of Amyloid-beta 42 (Aβ42), with the human neuroblastoma SH-SY5Y cell line. This document outlines the mechanism of action, experimental procedures, and expected outcomes, serving as a comprehensive guide for studying amyloidogenic pathways in a laboratory setting.
Introduction
This compound is a tri-substituted purine, related to roscovitine (B1683857), that selectively increases the production of Aβ42 peptide without affecting Aβ40 levels.[1][2] This makes it a valuable pharmacological tool for investigating the cellular and molecular mechanisms underlying the amyloid cascade hypothesis in Alzheimer's disease.[3][4] this compound modulates the activity of β- and γ-secretases, the enzymes responsible for cleaving the amyloid precursor protein (APP), leading to an increased Aβ42/Aβ40 ratio.[3][5] SH-SY5Y cells, a human neuroblastoma line, are a widely used in vitro model for neuronal studies and can be differentiated into a more mature neuron-like phenotype, making them a suitable system for studying the effects of this compound.[3][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in SH-SY5Y cells as reported in the literature.
| Parameter | Value | Cell Line | Notes | Reference(s) |
| IC50 | 43.88 µM | SH-SY5Y (2D culture) | Cytotoxicity determined after 24 hours of treatment. | [3][5] |
| IC50 | 106 µM | SH-SY5Y | [8][9] | |
| Effective Concentration (Sub-lethal) | 25 µM | SH-SY5Y | Used to induce Aβ42 production over 24 hours. | [3][5] |
| Effective Concentration (Lethal) | 50 µM | SH-SY5Y | Used to induce Aβ42 production over 24 hours. | [3][5] |
| Treatment Duration | 24 hours | SH-SY5Y | Standard duration for observing changes in Aβ42 levels. | [3][5] |
| EC50 for Aβ42 Induction | 30 µM | N2a cells | [1] |
Signaling Pathway
This compound's mechanism of action centers on the modulation of APP processing. It enhances the activity of β-secretase (BACE1) and γ-secretase, leading to the preferential cleavage of APP to produce the aggregation-prone Aβ42 peptide. The increased Aβ42/Aβ40 ratio is a key pathological feature of Alzheimer's disease.
Experimental Protocols
Materials and Reagents
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
ELISA kit for human Aβ42 and Aβ40
-
Cell viability assay kit (e.g., MTT or WST-1)
-
Lysis buffer for protein extraction (e.g., RIPA buffer)
-
BCA protein assay kit
Experimental Workflow
Detailed Methodologies
1. SH-SY5Y Cell Culture
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.[5]
2. Cell Seeding
-
For experiments, seed SH-SY5Y cells into appropriate culture plates (e.g., 96-well for viability assays, 24- or 6-well for ELISA).
-
Seed at a density that will result in approximately 70-80% confluency at the time of treatment. A typical seeding density is 1 x 10^5 cells/mL.[5]
-
Allow cells to adhere and grow for 24 hours before treatment.
3. Preparation of this compound Stock and Working Solutions
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 25 µM and 50 µM).[3][5]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration used.
4. This compound Treatment
-
Carefully remove the old medium from the cultured SH-SY5Y cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
5. Post-Treatment Analysis
-
Aβ42 and Aβ40 Measurement (ELISA):
-
After the 24-hour incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentrations of Aβ42 and Aβ40 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
The Aβ42/Aβ40 ratio can then be calculated.
-
-
Cell Viability Assay (e.g., MTT):
-
After collecting the supernatant, assess cell viability in the remaining attached cells.
-
If using an MTT assay, add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability relative to the vehicle-treated control.
-
Expected Results
Treatment of SH-SY5Y cells with this compound is expected to result in a dose-dependent increase in the secretion of Aβ42 into the cell culture medium, while the levels of Aβ40 should remain relatively unchanged.[3][9] This leads to an overall increase in the Aβ42/Aβ40 ratio.[3][5] At higher concentrations (e.g., 50 µM), a decrease in cell viability may be observed, consistent with the reported IC50 values.[3][5]
Troubleshooting
-
Low Aβ42 Induction: Ensure the this compound solution is properly prepared and has not undergone multiple freeze-thaw cycles. Check the health and passage number of the SH-SY5Y cells, as their characteristics can change over time in culture.
-
High Variability: Ensure consistent cell seeding density and careful pipetting. Use triplicate wells for each condition to assess variability.
-
Excessive Cell Death: Verify the IC50 of this compound for your specific batch of SH-SY5Y cells, as it can vary. Consider using a lower concentration range or a shorter treatment duration.
These application notes provide a robust framework for utilizing this compound to study amyloidogenic processes in SH-SY5Y cells. Researchers can adapt these protocols to suit their specific experimental needs and further investigate the intricate pathways of Alzheimer's disease.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 4. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
- 7. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Induction of Amyloid-β 42 (Aβ42) in Neuroblastoma N2a Cells using Aftin-4
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of Alzheimer's disease (AD). Inducing the production of Aβ42 in cellular models is crucial for studying disease mechanisms and for screening potential therapeutic agents. Aftin-4 is a tri-substituted purine (B94841) compound that selectively and potently increases the production of Aβ42 in neuronal cells without significantly altering Aβ40 levels.[1][2] This document provides a detailed protocol for treating the mouse neuroblastoma cell line (N2a), particularly those overexpressing Amyloid Precursor Protein (APP), with this compound to induce Aβ42 secretion.
Principle: this compound acts as a potent inducer of Aβ42 production. Its mechanism of action involves the perturbation of the subcellular localization of γ-secretase components, the enzyme complex responsible for the final cleavage of APP to produce Aβ peptides.[1] This altered localization is thought to shift γ-secretase specificity towards the production of the more amyloidogenic Aβ42 isoform.[1] The activity of this compound is dependent on functional β- and γ-secretases.[3] The compound has been shown to interact with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin, and can induce reversible changes in mitochondrial structure, suggesting a link between mitochondrial function and APP processing.[1] Following treatment of N2a cells with this compound, the conditioned medium can be collected and the concentration of secreted Aβ42 quantified, typically by an enzyme-linked immunosorbent assay (ELISA).
I. Materials and Reagents
-
Cell Line: Mouse neuroblastoma N2a cells stably expressing human APP695 (N2a-695). Standard N2a cells can also be used, though induction levels may be lower.[3]
-
This compound: (Tocris, Bio-Techne or other supplier).
-
Cell Culture Media:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Opti-MEM Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Geneticin (G418) for selection of stable cell lines (if applicable).
-
-
Reagents for this compound Preparation:
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
-
Reagents for ELISA:
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Centrifuge.
-
96-well microplate reader for ELISA.
-
Standard cell culture flasks and plates (e.g., 24-well or 96-well plates).
-
II. Experimental Protocols
Protocol 1: N2a Cell Culture
-
Thawing and Plating: Thaw cryopreserved N2a-695 cells rapidly in a 37°C water bath. Transfer cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifugation: Centrifuge the cell suspension at 1,000 x g for 5 minutes.[4]
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask. For stable cell lines, include the appropriate concentration of G418 in the culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, passage them by washing with PBS, detaching with trypsin-EDTA, and reseeding at a 1:5 to 1:10 dilution.
Protocol 2: this compound Treatment for Aβ42 Induction
-
Cell Seeding: Seed N2a-695 cells into 24-well or 96-well plates at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Treatment Preparation: On the day of the experiment, allow the cells to acclimate. Prepare working solutions of this compound by diluting the stock solution in a serum-free medium like Opti-MEM. A typical final concentration range for dose-response experiments is 1-50 µM. The reported EC50 for this compound in N2a cells is 30 µM.[1]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
-
-
Cell Treatment:
-
Carefully aspirate the complete growth medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions or the vehicle control solution to the respective wells.
-
-
Incubation: Incubate the treated cells for a specified duration. A time-dependent increase in Aβ42 has been observed, with incubation times ranging from 12 to 24 hours being effective.[1][7]
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well into sterile microcentrifuge tubes.
-
Clarification: Centrifuge the collected medium at 1,000-2,000 x g for 5-10 minutes to pellet any cell debris.[1]
-
Storage: Transfer the clarified supernatant (conditioned medium) to new tubes and store at -80°C until analysis by ELISA.
Protocol 3: Quantification of Aβ42 by ELISA
-
Kit Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions for the chosen Human Aβ42 ELISA kit.[4][5]
-
Standard Curve: Prepare a serial dilution of the Aβ42 standard to generate a standard curve. Typical ranges are from 0 to 1000 pg/mL.[4][5]
-
Plate Loading: Add 50-100 µL of the standards, controls, and collected conditioned media samples to the appropriate wells of the antibody-coated 96-well plate. It is recommended to run all samples and standards in duplicate or triplicate.[5]
-
Incubation: Incubate the plate as specified in the kit protocol (e.g., 1.5 to 3 hours at 37°C or room temperature).[4][5]
-
Washing: Discard the solution and wash the wells multiple times with the provided wash buffer.[4][8]
-
Detection: Add the detection antibody (e.g., a biotin-conjugated antibody followed by a streptavidin-HRP conjugate) and substrate solutions as per the manufacturer's protocol.[6]
-
Measurement: Stop the reaction with the supplied stop solution and measure the absorbance at 450 nm using a microplate reader.[8]
-
Calculation: Calculate the Aβ42 concentration in each sample by interpolating the absorbance values against the standard curve. Normalize the results to total protein concentration from cell lysates if desired.[4]
III. Data Presentation
Quantitative data from this compound treatment experiments should be summarized for clear interpretation.
Table 1: Dose-Dependent Effect of this compound on Aβ42 Secretion. This table shows representative data on the increase in Aβ42 levels in N2a-695 cells following a 12-hour treatment with varying concentrations of this compound.
| This compound Concentration (µM) | Aβ42 Concentration (pg/mL) | Fold Increase vs. Control (DMSO) |
| 0 (DMSO Control) | ~230 | 1.0 |
| 10 | - | - |
| 20 | - | - |
| 30 (EC50) | ~1500 | ~6.5 |
| 40 | - | - |
| 50 | >2500 | >11.0 |
| Optimal Conditions* | ~3000 | ~13.0 |
*Data adapted from studies showing dose- and time-dependent increases.[1] The "Optimal Conditions" represent the maximum induction observed. Dashes indicate values to be determined experimentally.
Table 2: Time-Course of this compound-Induced Aβ42 Secretion. This table illustrates the effect of incubation time on Aβ42 production at a fixed, effective concentration of this compound (e.g., 30 µM).
| Treatment Time (hours) | Aβ42 Concentration (pg/mL) | Fold Increase vs. 0 hr |
| 0 | Baseline | 1.0 |
| 6 | To be determined | - |
| 12 | To be determined | - |
| 24 | To be determined | - |
Users should populate this table with their own experimental data.
IV. Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aβ ELISA [protocols.io]
- 5. abcam.com [abcam.com]
- 6. intimakmur.co.id [intimakmur.co.id]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. novamedline.com [novamedline.com]
Optimal concentration and incubation time for Aftin-4 in primary neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Aftin-4, a potent inducer of amyloid-beta 42 (Aβ42), in primary neuronal cultures. This document outlines optimal concentrations, incubation times, and detailed protocols for key experiments to aid in the study of Alzheimer's disease and related neurodegenerative disorders.
Introduction
This compound is a small molecule, roscovitine-related purine, that selectively increases the production of the toxic Aβ42 peptide, a key event in the pathogenesis of Alzheimer's disease.[1] It functions by modulating the activity of γ-secretase, a critical enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] this compound serves as a valuable tool for researchers to induce an Alzheimer's-like phenotype in vitro, facilitating the investigation of disease mechanisms and the screening of potential therapeutic agents.
Optimal Concentration and Incubation Time
The optimal concentration and incubation time for this compound treatment in primary neurons can vary depending on the specific neuronal type and the desired experimental outcome. Based on published data, the following recommendations are provided.
Data Presentation
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Primary Hippocampal Neurons | 100 µM | Not Specified | 4-fold increase in secreted Aβ42 | [1] |
| Primary Cortical Neurons | 10 µM - 100 µM | Not Specified | Significant Aβ42 increase starting at 10 µM; 2.9-fold increase at 100 µM | [1] |
| Neuron-like SH-SY5Y cells (3D culture) | 25 µM (sub-lethal) | 24 hours | Increased Aβ42/40 ratio from 0.90 to 1.06 | [4][5] |
| Neuron-like SH-SY5Y cells (3D culture) | 50 µM (lethal) | 24 hours | Increased Aβ42/40 ratio from 0.90 to 1.47 | [4][5] |
| Primary Neuronal Cultures (with Aftin-5, a related compound) | Not Specified | ~12 - 48 hours | Aβ42 production reached a plateau around 12 hours and remained stable up to 48 hours. | [2] |
Note: For primary neurons, a concentration range of 10-100 µM is recommended. A dose-response experiment is advised to determine the optimal concentration for your specific primary neuron culture and experimental goals. For time-course experiments, an incubation period of 12 to 24 hours is a reasonable starting point.
Signaling Pathway
This compound modulates the processing of APP by γ-secretase, leading to an increased production of Aβ42. This effect is not due to kinase inhibition.[1] The activity of this compound is dependent on active β- and γ-secretases, and its effects can be blocked by γ-secretase inhibitors.[2][3] this compound has been shown to interact with the voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin, suggesting an influence on mitochondrial function and subcellular compartmentalization, which may in turn affect γ-secretase activity.[1]
Caption: this compound signaling pathway leading to increased Aβ42 production.
Experimental Protocols
The following are detailed protocols for the culture of primary neurons, treatment with this compound, and subsequent analysis.
Primary Neuron Culture (Cortical or Hippocampal)
This protocol is adapted from established methods for isolating and culturing primary neurons.[6][7][8][9][10]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate™-E medium
-
Papain and DNase I
-
Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Coat culture surfaces with Poly-D-lysine (50 µg/mL) or Poly-L-ornithine (15 µg/mL) overnight at 37°C. Wash plates three times with sterile water before use.
-
Dissect cortices or hippocampi from E18 embryos in ice-cold Hibernate™-E medium.
-
Mince the tissue and digest with papain (20 units/mL) and DNase I (100 µg/mL) in Hibernate™-E for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto the coated culture surfaces in Neurobasal™ medium with supplements.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 3-4 days. Neurons are typically ready for treatment between days in vitro (DIV) 7 and 10.
This compound Treatment of Primary Neurons
Caption: Experimental workflow for this compound treatment of primary neurons.
Procedure:
-
Prepare a stock solution of this compound in DMSO. A 1000x stock is recommended to minimize the final DMSO concentration in the culture medium (final DMSO should be ≤ 0.1%).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed Neurobasal™ medium.
-
Remove the existing medium from the primary neuron cultures and replace it with the this compound containing medium. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the neurons for the desired time (e.g., 12-24 hours) at 37°C and 5% CO2.
Aβ42 ELISA
This protocol is for the quantification of secreted Aβ42 in the culture supernatant.
Materials:
-
Aβ42 ELISA kit (e.g., from Invitrogen, Millipore, or similar)
-
Conditioned medium from this compound treated and control neurons
-
Microplate reader
Procedure:
-
Following this compound treatment, carefully collect the conditioned medium from each well.
-
Centrifuge the medium at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Perform the Aβ42 ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of Aβ42 based on the standard curve.
Neuronal Viability Assay (MTT Assay)
This assay measures cell viability by assessing mitochondrial metabolic activity.[11][12][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After this compound treatment, remove the conditioned medium.
-
Add fresh culture medium containing MTT (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Concluding Remarks
This compound is a powerful tool for inducing Aβ42 production in primary neurons, providing a robust in vitro model for studying Alzheimer's disease pathology. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of neurodegeneration and for the discovery of novel therapeutic interventions. It is recommended that each laboratory optimizes the provided concentration ranges and incubation times for their specific experimental setup.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 9. Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Aftin-4 In Vivo Mouse Model of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-4 (B1664410) is a small molecule, a tri-substituted purine (B94841) derived from roscovitine (B1683857), that acts as an inducer of amyloid-β 1-42 (Aβ1-42) production.[1] It functions by modulating the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1][2][3] Specifically, this compound promotes the generation of the more aggregation-prone and neurotoxic Aβ1-42 peptide over other Aβ isoforms, such as Aβ1-40.[1][3] This selective induction of Aβ1-42 makes this compound a valuable pharmacological tool for creating acute, non-transgenic mouse models of Alzheimer's disease (AD)-like pathology. These models are particularly useful for studying the downstream consequences of elevated Aβ1-42, including neuroinflammation, oxidative stress, synaptic dysfunction, and cognitive deficits, as well as for the preclinical evaluation of potential therapeutic agents.[1][3]
Data Presentation
Table 1: Effects of this compound Administration on Biochemical Markers in Mice
| Parameter | Administration Route | Dosage | Time Point | Observed Effect | Reference |
| Hippocampal Aβ1-42 | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Increased | [1] |
| Intracerebroventricular (i.c.v.) | Dose-dependent | 7 days | Increased | [3] | |
| Intraperitoneal (i.p.) | 30 mg/kg | - | No detectable change in plasma | [4][5] | |
| Hippocampal Aβ1-40 | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | No change | [1] |
| Lipid Peroxidation | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Increased | [1] |
| Intracerebroventricular (i.c.v.) | Dose-dependent | 7 days | Increased | [3] | |
| Intraperitoneal (i.p.) | 3-30 mg/kg | - | Increased | [1] | |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Increased | [1] |
| GFAP (Astrocytic Reaction) | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Increased immunolabeling | [1] |
| Intraperitoneal (i.p.) | 30 mg/kg | - | Elevated levels in male mice | [4][5] | |
| Synaptophysin | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Decreased expression | [1] |
| Intracerebroventricular (i.c.v.) | Dose-dependent | 7 days | Decreased | [3] |
Table 2: Effects of this compound Administration on Behavioral Outcomes in Mice
| Behavioral Test | Administration Route | Dosage | Time Point | Observed Effect | Reference |
| Y-Maze (Spontaneous Alternation) | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Marked learning deficits | [1] |
| Morris Water Maze (Place Learning) | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Marked learning deficits | [1] |
| Passive Avoidance Response | Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days | Marked learning deficits | [1] |
| Various Behavioral Tests | Intraperitoneal (i.p.) | 30 mg/kg | - | No behavioral changes compared to control | [4][5] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound
Objective: To induce acute AD-like pathology in mice through direct central administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Hamilton syringe (or similar microinjection system)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Standard surgical tools for stereotaxic surgery
-
Adult mice (strain as required for the study, e.g., C57BL/6)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., to deliver 3-20 nmol in a volume of 1-5 µL). Ensure the solution is sterile.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse using the chosen anesthetic protocol.
-
Secure the mouse in the stereotaxic apparatus.
-
Make a midline incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target injection site (e.g., the lateral ventricle). Coordinates for the lateral ventricle in mice are typically ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
-
-
Injection:
-
Slowly lower the injection needle to the target depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and reflux.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia as required.
-
Monitor the animal closely until it has fully recovered from anesthesia.
-
House the animals for the desired experimental duration (e.g., 5-14 days) before behavioral testing or tissue collection.[1]
-
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
Objective: To induce systemic effects of this compound, including potential neuroinflammation and oxidative stress.
Materials:
-
This compound
-
Vehicle suitable for intraperitoneal injection (e.g., saline, DMSO/saline mixture)
-
Syringes and needles (e.g., 25-27 gauge)
-
Adult mice
Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in the chosen vehicle at a concentration that allows for the desired dosage (e.g., 3-30 mg/kg) to be administered in a reasonable volume (typically 100-200 µL for a 25-30g mouse).
-
Injection:
-
Gently restrain the mouse.
-
Lift the mouse to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the this compound solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor for any adverse reactions.
-
Repeat injections as required by the experimental design.
-
Protocol 3: Behavioral Testing
Objective: To assess the impact of this compound-induced pathology on cognitive function. A variety of behavioral tests can be employed, including those assessing spatial learning and memory, and working memory.[1][6][7][8]
-
Y-Maze: Used to assess spatial working memory through the recording of spontaneous alternations.
-
Morris Water Maze: A widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water.
-
Passive Avoidance Test: Measures associative learning and memory. Mice learn to avoid a compartment where they previously received a mild foot shock.
General Considerations for Behavioral Testing:
-
Allow mice to acclimate to the testing room for at least 30 minutes before each session.
-
Conduct testing during the same time of day to minimize circadian variations.
-
Handle mice gently to reduce stress.
-
Ensure the experimental and control groups are balanced for age, weight, and sex.
Protocol 4: Biochemical Analysis
Objective: To quantify the molecular changes in the brain following this compound administration.
-
Tissue Collection:
-
At the experimental endpoint, euthanize the mice via an approved method.
-
Rapidly dissect the brain and isolate specific regions of interest, such as the hippocampus and cortex.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C for later analysis.
-
-
Aβ Quantification:
-
Homogenize brain tissue in appropriate buffers.
-
Use commercially available ELISA kits to quantify the levels of Aβ1-42 and Aβ1-40.
-
-
Analysis of Oxidative Stress:
-
Measure markers of lipid peroxidation, such as malondialdehyde (MDA), using commercially available kits.
-
-
Analysis of Neuroinflammation:
-
Quantify pro-inflammatory cytokines (IL-1β, IL-6, TNFα) using ELISA or multiplex assays.
-
Perform immunohistochemistry (IHC) or Western blotting for GFAP to assess astrogliosis.
-
-
Analysis of Synaptic Markers:
-
Use Western blotting or IHC to measure the levels of synaptic proteins like synaptophysin.
-
Visualizations
Caption: Proposed mechanism of this compound action leading to increased Aβ1-42 production.[2][9]
Caption: General experimental workflow for an in vivo this compound mouse study.
Concluding Remarks
The this compound-induced mouse model offers a rapid and valuable tool for investigating the acute pathological consequences of elevated Aβ1-42 in the absence of genetic modifications. This model is particularly suited for studying the interplay between Aβ1-42, neuroinflammation, oxidative stress, and synaptic dysfunction. However, researchers should be aware of the potential for variability in outcomes, particularly with different administration routes and dosages.[4][5] The intracerebroventricular route appears to more reliably produce cognitive deficits, likely due to the direct and concentrated delivery to the central nervous system. As with any pharmacological model, careful consideration of the experimental design, including appropriate controls and outcome measures, is crucial for obtaining robust and reproducible data. The effects of this compound can be blocked by pre-treatment with a γ-secretase inhibitor, confirming its mechanism of action.[1] Furthermore, interventions with agents like the cholinesterase inhibitor donepezil (B133215) have been shown to prevent the observed alterations, highlighting the model's utility for testing therapeutic strategies.[1]
References
- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of cognitive decline in aged mice and mice treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral deficits in an Alzheimer’s Disease mouse model containing both APOE4 and Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of cognitive decline in aged mice and mice treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of Aftin-4 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aftin-4 is a tri-substituted purine (B94841) derivative that acts as an inducer of amyloid-β (Aβ) 1-42 peptide production.[1][2] It functions by modulating the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP).[1][2] Intracerebroventricular (ICV) injection of this compound in mice provides a valuable in vivo model for studying the acute pathological effects of increased Aβ1-42 levels, which are a hallmark of Alzheimer's disease. This document provides detailed protocols for the ICV injection of this compound in mice, summarizes the expected quantitative outcomes, and visualizes the experimental workflow and proposed signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of a single intracerebroventricular injection of this compound in mice. These effects are typically observed between 5 and 14 days post-injection.[2]
Table 1: Dose-Dependent Effects of this compound on Hippocampal Aβ1-42 Levels
| This compound Dose (nmol) | Fold Increase in Aβ1-42 (vs. Vehicle) |
| 3 | Significant Increase |
| 10 | Dose-dependent Increase |
| 20 | Up to 2.16-fold increase |
Data compiled from studies demonstrating a dose-dependent increase in hippocampal Aβ1-42 following this compound administration. The exact fold-increase can vary based on the specific experimental conditions and time points.[2]
Table 2: Pathophysiological Consequences of this compound ICV Injection
| Parameter | Observation |
| Oxidative Stress | Increased lipid peroxidation in the hippocampus |
| Neuroinflammation | Increased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) in the brain |
| Synaptic Integrity | Decreased expression of the synaptic marker synaptophysin |
| Cognitive Function | Marked learning and memory deficits in various behavioral tasks (e.g., Y-maze, water maze, passive avoidance) |
These findings highlight the Alzheimer's disease-like pathology induced by this compound in the rodent brain.[2]
Experimental Protocols
Stereotaxic Intracerebroventricular (ICV) Injection of this compound
This protocol details the procedure for a single ICV injection of this compound into the lateral ventricle of a mouse.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, if necessary)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Topical eye ointment
-
Antiseptic solution (e.g., Betadine) and 70% ethanol (B145695)
-
Sterile saline for rehydration
-
Stereotaxic apparatus for mice
-
Hamilton syringe (10 µL) with a 32-gauge needle
-
Microinjection pump
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Electric razor or depilatory cream
-
Heating pad
-
Bead sterilizer
Procedure:
-
Animal Preparation:
-
Administer pre-operative analgesics as per institutional guidelines (e.g., buprenorphine one hour before surgery, meloxicam (B1676189) 30 minutes before).
-
Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine/xylazine). Confirm deep anesthesia by the absence of a pedal reflex (toe pinch).
-
Once anesthetized, shave the fur from the scalp to expose the surgical area.
-
Apply topical eye ointment to prevent corneal drying.
-
-
Stereotaxic Surgery:
-
Secure the mouse in the stereotaxic frame. Ensure the head is level.
-
Disinfect the scalp with alternating scrubs of Betadine and 70% ethanol three times.
-
Make a midline incision on the scalp with a sterile scalpel to expose the skull.
-
Identify and clear the bregma and lambda landmarks. Level the skull by ensuring that the dorsal-ventral coordinates of bregma and lambda are the same.
-
Move the injection needle to the coordinates for the lateral ventricle relative to bregma. A common coordinate is: Anteroposterior (AP): -0.3 mm, Medial-lateral (ML): ±1.0 mm, Dorsal-ventral (DV): -3.0 mm.
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
-
Intracerebroventricular Injection:
-
Load the Hamilton syringe with the desired concentration of this compound solution.
-
Slowly lower the injection needle through the burr hole to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) using a microinjection pump.
-
After the injection is complete, leave the needle in place for at least 5 minutes to allow for diffusion and to prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture or apply wound clips to close the incision.
-
Administer subcutaneous sterile saline to rehydrate the mouse.
-
Place the mouse in a clean cage on a heating pad to maintain body temperature during recovery.
-
Monitor the animal closely until it is fully ambulatory.
-
Administer post-operative analgesics for 3 consecutive days.
-
Monitor the animal daily for any signs of distress or infection.
-
Visualizations
This compound Signaling Pathway
References
Application Notes and Protocols for Intraperitoneal Administration of Aftin-4 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the intraperitoneal (IP) administration of Aftin-4 in mice, a compound used to induce Alzheimer's disease-like pathology. The information is intended to guide researchers in designing and executing in vivo studies to investigate the mechanisms of amyloid-beta (Aβ) production and to test potential therapeutic agents.
Introduction
This compound is a tri-substituted purine (B94841) derivative that selectively increases the production of the amyloid-beta 42 (Aβ42) peptide.[1][2] It functions by modulating the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP).[1][2] This modulation results in a shift towards the production of the more amyloidogenic Aβ42 isoform over other Aβ species like Aβ40.[3] In vivo studies in mice have demonstrated that administration of this compound can induce an Alzheimer's disease-like state, characterized by increased Aβ1-42 levels in the hippocampus, oxidative stress, neuroinflammation, and cognitive deficits.[4]
Mechanism of Action: Modulation of γ-Secretase
This compound's primary mechanism of action is the modulation of the γ-secretase complex. This complex is responsible for the final cleavage of APP to generate Aβ peptides of varying lengths. This compound's interaction with γ-secretase leads to a conformational change that favors the cleavage of APP at a site that produces Aβ42.[1][2] This is a critical event in the pathogenesis of Alzheimer's disease, as Aβ42 is more prone to aggregation and plaque formation. The activity of this compound is dependent on a functional γ-secretase complex, as its effects can be blocked by γ-secretase inhibitors.[1][4]
Caption: this compound modulates the γ-secretase complex, increasing Aβ42 production.
Quantitative Data Summary
The following table summarizes the quantitative data for the intraperitoneal administration of this compound in mice based on published studies.
| Parameter | Value | Species/Strain | Notes | Reference |
| Dosage Range | 3 - 30 mg/kg | Mice | Systemic intraperitoneal injection | [4] |
| Effective Dose | 30 mg/kg | Male and ovariectomized female C57BL/6 mice | Used to induce neurodegeneration for comparative studies with aged mice. | [5] |
| Observed Effects | Increased oxidative stress and learning deficits | Mice | Observed across the 3-30 mg/kg dose range. | [4] |
Experimental Protocols
Protocol 1: Induction of Alzheimer's Disease-like Pathology in Mice
This protocol describes the intraperitoneal administration of this compound to induce a pathological state resembling Alzheimer's disease in mice.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO and saline combination)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO, and then dilute to the final concentration with sterile saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. The final solution should be sterile-filtered.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
The recommended dosage is in the range of 3-30 mg/kg body weight.[4] A commonly used dose is 30 mg/kg.[5]
-
The injection volume should not exceed 10 mL/kg.[6]
-
Restrain the mouse securely. One common method is to grasp the loose skin at the back of the neck.
-
Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum or urinary bladder.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the animals for any adverse reactions following the injection.
-
Behavioral and biochemical analyses can be performed at desired time points after administration. For instance, a significant decrease in spontaneous alternations in a Y-maze test has been reported 14 days after treatment with 30 mg/kg of this compound.[7]
-
Caption: Workflow for intraperitoneal administration of this compound in mice.
Logical Relationships in this compound Induced Pathology
The administration of this compound initiates a cascade of events that culminate in a phenotype resembling Alzheimer's disease. The logical flow of these events is depicted below.
References
- 1. Frontiers | Neurodegeneration: Keeping ATF4 on a Tight Leash [frontiersin.org]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the γ‐Secretase‐Mediated EphA4 Signaling Pathway in Synaptic Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurodegeneration: Keeping ATF4 on a Tight Leash - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Aftin-4 Stock Solutions in DMSO
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aftin-4 is a roscovitine-related purine (B94841) compound used extensively in Alzheimer's disease (AD) research.[1][2] It functions as a potent and selective small-molecule inducer of amyloid-β 42 (Aβ42) peptide production.[3] this compound modulates the activity of γ-secretase, an enzyme complex involved in the final cleavage of the Amyloid Precursor Protein (APP), thereby shifting its processing to favor the generation of the more aggregation-prone and neurotoxic Aβ42 isoform over other Aβ species like Aβ40.[1][4][5] This action allows researchers to model aspects of AD pathology, such as increased Aβ42/Aβ40 ratios and subsequent neurotoxicity, in both in vitro and in vivo systems.[6][7]
Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to the high solubility of this compound.[3][7] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using anhydrous DMSO.
Physicochemical & Handling Properties
All quantitative data for this compound is summarized in the table below. Proper storage is crucial to maintain the stability and activity of the compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₂₀H₂₈N₆O | [3][7] |
| Molecular Weight | 368.48 g/mol | [3][8] |
| CAS Number | 866893-90-5 | [3][7] |
| Appearance | White to off-white solid | [3][8] |
| Purity | ≥98% | [7] |
| Solubility in DMSO | ≥100 mg/mL (≥271.39 mM) | [3] |
| EC₅₀ (Aβ42 induction) | ~30 µM | [1][3] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3] |
| Storage (In DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |
Mechanism of Action: Aβ42 Induction
This compound's mechanism involves the modulation of the amyloidogenic pathway. The Amyloid Precursor Protein (APP) is sequentially cleaved by two enzymes: β-secretase (BACE1) and the γ-secretase complex. This compound influences the γ-secretase complex, which results in a selective increase in Aβ42 production and a decrease in Aβ38, while Aβ40 levels remain largely unchanged.[2][9] This shift is a key pathological event in Alzheimer's disease. The effects of this compound can be reversed by the co-administration of a γ-secretase inhibitor.[7]
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 6. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Beta Amyloid | CAS 866893-90-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Aftin-4 Induced Aβ42 Levels by ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aftin-4 is a small molecule inducer of Amyloid-beta 42 (Aβ42) peptide production.[1] As a roscovitine-related purine, it selectively and potently increases the levels of Aβ42 without significantly affecting Amyloid-beta 40 (Aβ40).[1] This characteristic makes this compound a valuable pharmacological tool for studying the molecular mechanisms underlying the modified Aβ42/Aβ40 ratio associated with Alzheimer's disease (AD). The activity of this compound is dependent on γ-secretase, as its effects can be blocked by γ-secretase inhibitors.[1] This document provides detailed protocols for treating neuronal cell cultures with this compound and subsequently measuring the induced Aβ42 levels in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Method
The quantification of this compound-induced Aβ42 is achieved through a sandwich ELISA. This highly specific and sensitive method utilizes a pair of antibodies that recognize different epitopes on the Aβ42 peptide. A capture antibody, specific to one region of Aβ42, is pre-coated onto the wells of a microplate. When the cell culture supernatant containing Aβ42 is added, the peptide is captured by this immobilized antibody. Following a wash step to remove unbound substances, a biotinylated detection antibody that binds to a different epitope on Aβ42 is introduced, forming a "sandwich". A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP, such as TMB (3,3',5,5'-Tetramethylbenzidine), is added. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of this color is directly proportional to the concentration of Aβ42 in the sample and is measured using a microplate reader.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on Aβ42 levels in different neuronal cell cultures, as determined by ELISA. These data are compiled from published studies and are intended to serve as a reference for expected outcomes.
Table 1: this compound Dose-Response on Aβ42 Levels in N2a-695 Cells
| This compound Concentration (µM) | Mean Fold Increase in Aβ42 (vs. DMSO control) |
| 10 | ~2-4 |
| 30 (EC50) | ~7 |
| 100 | Up to 13 |
Data are estimations based on published dose-response curves.[1] Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on Aβ42 Levels in Primary Neuronal Cultures
| Cell Type | This compound Concentration (µM) | Mean Fold Increase in Aβ42 (vs. DMSO control) |
| Primary Cortical Neurons | 10 | Significant increase observed |
| Primary Cortical Neurons | 100 | ~2.9 |
| Primary Hippocampal Neurons | 100 | ~4 |
Data are based on studies using rat embryonic primary neuronal cultures treated for 3 hours.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound action and the general experimental workflow for measuring its effects.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound treatment and ELISA.
Experimental Protocols
Protocol 1: this compound Treatment of N2a-695 Cells
This protocol describes the treatment of Neuroblastoma 2a (N2a) cells stably expressing human APP-695 with this compound to induce Aβ42 production.
Materials:
-
N2a-695 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic if required)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate N2a-695 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound in fresh, serum-free or complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully aspirate the old medium from the cells. Replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 18 to 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to pellet any cells or debris.[2]
-
Sample Storage: Carefully transfer the cleared supernatant to fresh tubes. Samples can be used immediately for ELISA or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Aβ42 Sandwich ELISA
This protocol provides a general procedure for a sandwich ELISA to quantify Aβ42 in the collected cell culture supernatants. It is recommended to follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
Human Aβ42 ELISA Kit (containing pre-coated 96-well plate, Aβ42 standard, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
This compound treated and control cell culture supernatants (samples)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated single and multi-channel pipettes
-
Automated plate washer or wash bottles
Procedure:
-
Reagent Preparation: Bring all ELISA kit reagents and samples to room temperature before use. Prepare working solutions of the wash buffer, Aβ42 standard, detection antibody, and HRP conjugate according to the kit manufacturer's instructions.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the Aβ42 stock solution. A typical standard curve may range from 0 pg/mL to 1000 pg/mL.
-
Sample and Standard Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation with Capture Antibody: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Addition of Detection Antibody: Add 100 µL of the diluted detection antibody to each well.
-
Incubation with Detection Antibody: Cover the plate and incubate according to the kit's instructions (e.g., 1-2 hours at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Addition of HRP Conjugate: Add 100 µL of the diluted HRP conjugate to each well.
-
Incubation with HRP Conjugate: Cover the plate and incubate for the recommended time (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of the TMB substrate to each well. Cover the plate and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Aβ42 in the unknown samples. Correct for any dilution factors used during sample preparation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes and ensure complete removal of buffer after each wash. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Ensure reagents have been stored correctly and have not expired. |
| Insufficient incubation times | Follow the recommended incubation times and temperatures. | |
| Low this compound induction | Optimize this compound concentration and incubation time. | |
| High variability between replicate wells | Pipetting errors | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing of reagents | Thoroughly mix all reagents before use. | |
| Plate not washed evenly | Use an automated plate washer or ensure consistent manual washing. |
Conclusion
This compound is a powerful tool for inducing Aβ42 production in vitro, providing a valuable model for studying aspects of Alzheimer's disease pathology. The protocols outlined in this document offer a comprehensive guide for researchers to reliably treat neuronal cells with this compound and accurately quantify the resulting changes in Aβ42 levels using a standard sandwich ELISA. Careful adherence to these protocols will ensure reproducible and meaningful results in the investigation of Aβ42-related mechanisms and the evaluation of potential therapeutic agents.
References
Application Notes and Protocols for Western Blot Analysis of Amyloid Precursor Protein (APP) Processing Following Aftin-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and the γ-secretase complex. Modulating the processing of APP is a key therapeutic strategy in the development of AD treatments. Aftin-4, a roscovitine-related purine, has been identified as a compound that specifically increases the production of the aggregation-prone Aβ42 peptide without significantly affecting Aβ40 levels.[1][2][3][4][5] This makes this compound a valuable pharmacological tool for studying the mechanisms of Aβ42 production and for screening potential therapeutic agents that can counteract its effects.
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on APP processing. The protocols detailed below cover cell culture and treatment, lysate preparation, protein quantification, and immunoblotting for the detection of full-length APP (flAPP) and its C-terminal fragments (CTFs).
Mechanism of Action of this compound
This compound modulates the activity of γ-secretase, a key enzyme in the final step of Aβ production.[1][2][6][7][8][9] Treatment of neuronal cell cultures with this compound leads to a dose- and time-dependent increase in the secretion of Aβ42.[1] This effect is accompanied by an accumulation of the β-secretase-cleaved C-terminal fragment of APP (β-CTF or C99).[1] The activity of this compound is dependent on active γ-secretase, as its effects are blocked by γ-secretase inhibitors.[1][2] Interestingly, this compound's modulation of γ-secretase also leads to a decrease in the production of Aβ38, while Aβ40 levels remain largely unchanged.[2][3][5] This specific alteration of the Aβ profile makes this compound a useful tool to study the differential regulation of γ-secretase cleavage sites.
Data Presentation
The following tables summarize the expected quantitative changes in APP processing products after this compound treatment, as reported in the literature. These values can serve as a reference for expected experimental outcomes.
Table 1: Effect of this compound on Aβ42 and Aβ40 Levels in N2a-695 Cells
| Treatment Condition | Fold Increase in Aβ42 (vs. DMSO control) | Change in Aβ40 Levels | Reference |
| This compound (Optimal Concentration) | Up to 13-fold | No significant difference | [1] |
Table 2: Effect of this compound on β-CTF Accumulation
| Treatment Condition | Observation | Reference |
| This compound (Dose-dependent) | Dose-dependent accumulation of β-CTF | [1] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: Neuroblastoma cells, such as N2a cells stably expressing human APP-695 (N2a-695), are a suitable model system.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Dilute the this compound stock solution in culture media to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (DMSO) should be included in all experiments.
-
Replace the existing media with the this compound containing media.
-
Incubate the cells for the desired time period (e.g., 3, 6, 12, or 18 hours).[1]
-
II. Cell Lysis
This protocol is designed to efficiently extract total cellular proteins for the analysis of both full-length APP and its membrane-bound C-terminal fragments.
-
Wash Cells:
-
Lysis:
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to the culture dish (e.g., 1 mL for a 100 mm dish).[11]
-
Use a cell scraper to scrape the adherent cells from the dish.[10]
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10][12]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cellular debris.[10]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Store the lysate at -80°C for long-term storage or keep on ice for immediate use.
-
III. Protein Quantification (BCA Assay)
Accurate protein quantification is crucial for equal loading of samples for Western blot analysis. The Bicinchoninic Acid (BCA) assay is a reliable method for this purpose.[13][14][15][16]
-
Prepare Standards: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[14][17]
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[15]
-
Assay:
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[15]
IV. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein concentration determined by the BCA assay, calculate the volume of each lysate required to obtain the desired amount of protein (e.g., 20-40 µg per lane).
-
Mix the calculated volume of cell lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis (SDS-PAGE):
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Tris-Glycine gel for resolving full-length APP and CTFs).
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.[18]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
-
Immunoblotting:
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (see Table 3 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
Table 3: Recommended Primary Antibodies for APP Processing Analysis
| Target Protein | Antibody Epitope/Type | Purpose | Example Antibody Clone |
| Full-length APP (flAPP) | N-terminal | Detects full-length APP and sAPPα/sAPPβ | 22C11 |
| Full-length APP and CTFs | C-terminal | Detects full-length APP, α-CTF (C83), and β-CTF (C99) | C1/6.1, Rabbit polyclonal anti-APP C-terminus |
| β-CTF (C99) | Specific to the β-cleavage site | Specifically detects the β-CTF fragment | 6E10 (recognizes Aβ 1-16) |
| Loading Control | Housekeeping protein | To normalize for protein loading | Anti-β-actin, Anti-GAPDH |
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: this compound's mechanism of action on APP processing.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocols | Antibodies.com [antibodies.com]
- 11. westernblot.cc [westernblot.cc]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 14. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 15. qb3.berkeley.edu [qb3.berkeley.edu]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Pierce BCA Protein Assay Protocol [protocols.io]
- 18. bostonbioproducts.com [bostonbioproducts.com]
- 19. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting Aftin-4 solubility and stability in culture media
Welcome to the technical support center for Aftin-4. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solubility and stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule belonging to a class of tri-substituted purines derived from roscovitine (B1683857).[1] It acts as an inducer of amyloid-beta 42 (Aβ42) production.[2] Its mechanism of action involves the modulation of γ-secretase activity, which promotes the generation of Aβ1-42 from the amyloid-β protein precursor (APP).[3][4] This selective increase in Aβ42, without a corresponding increase in Aβ40, allows researchers to model aspects of Alzheimer's disease pathology in vitro and in vivo.[1][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[6] It is a solid powder that is soluble in DMSO.[6]
Q3: My this compound precipitated out of solution when I added it to my cell culture medium. Why did this happen?
A3: This is a common issue when using hydrophobic compounds like this compound in aqueous solutions.[7] this compound is readily soluble in DMSO but has poor aqueous solubility.[6][7] When a concentrated DMSO stock solution is diluted into a large volume of aqueous culture medium, the drastic change in solvent properties can cause the compound to precipitate.[7]
Q4: How can I prevent this compound from precipitating in my culture medium?
A4: Several strategies can help prevent precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first create an intermediate dilution in a smaller volume of complete media (containing serum, if applicable) or a buffer.[7][8] Serum proteins can aid in solubilizing the compound.[7]
-
Thorough Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[7] This prevents localized high concentrations that are prone to precipitation.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[7] However, for some compounds, a slightly higher, yet tolerated, DMSO concentration may be necessary to maintain solubility.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding this compound can sometimes improve solubility.[7]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to maintain stability.[2][9] It is recommended to use the solutions on the same day they are prepared if possible, or within one month if stored at -20°C.[9] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Addition to Culture Media
-
Symptom: The culture medium becomes cloudy or visible particles appear immediately after adding the this compound stock solution.
-
Cause: Poor aqueous solubility of this compound and improper dilution technique.[7]
-
Solutions:
-
Follow the Stepwise Dilution Protocol: See the detailed protocol below.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line.
-
Perform a Small-Scale Solubility Test: Before treating your main experiment, test the solubility of this compound at your desired concentration in a small volume of your specific culture medium.
-
Issue 2: Delayed Precipitation of this compound in Culture
-
Symptom: The culture medium is initially clear after adding this compound, but cloudiness or precipitate appears after several hours or days of incubation.
-
Cause:
-
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that affect solubility.[8]
-
pH Instability: Changes in the pH of the culture medium over time can impact compound stability.
-
Compound Degradation: this compound may degrade over time in the aqueous environment of the culture medium.
-
-
Solutions:
-
Maintain Stable Temperature: Use a heated stage if performing live-cell imaging and minimize the time plates are outside the incubator.[7]
-
Use Buffered Media: Employ a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[7]
-
Assess Stability: Check the manufacturer's datasheet for stability information. If unavailable, you may need to perform a stability study (see protocol below).
-
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Concentration | Observation | Reference |
| DMSO | 25 mg/mL | Clear solution | [11] |
| DMSO | ≥ 100 mg/mL (~271.39 mM) | Soluble | [12] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Type | Concentration Range | Effect | Reference |
| N2a-AβPP695 cells | 1 to 100 µM | Selectively increases extracellular Aβ42 | [6] |
| N2a cells | EC₅₀ of 30 µM | 7-fold increase in Aβ42 | [5] |
| Primary neurons | EC₅₀ of 30 µM | 4-fold increase in Aβ42 | [5] |
| SH-SY5Y cells | 25 µM and 50 µM | Increased Aβ42/Aβ40 ratio | [13][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Centrifuge the vial briefly to ensure all solid material is at the bottom before opening.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. Prepare an intermediate dilution of your this compound stock in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM solution.
-
Prepare the Final Working Solution: Add a small volume of the intermediate dilution to the final volume of pre-warmed medium while gently vortexing. For instance, add 10 µL of the 1 mM intermediate solution to 1 mL of medium to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Small-Scale Solubility Test
-
Prepare Serial Dilutions: Prepare a serial dilution of your this compound stock solution in your complete cell culture medium in a 96-well plate. Start with your highest desired concentration.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a few hours.
-
Visual and Microscopic Inspection: Visually inspect each well for cloudiness or precipitate. Also, examine a small drop from each well under a microscope to check for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear under both visual and microscopic inspection is the approximate maximum soluble concentration of this compound in your specific culture conditions.[8]
Protocol 3: Assessing this compound Stability in Culture Media
-
Prepare Solutions: Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubation: Aliquot the solution into sterile tubes and incubate them at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound remaining in the samples using a suitable analytical method such as HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will give you an indication of the compound's stability over time in your culture medium.
Visualizations
Caption: this compound signaling pathway in inducing Aβ42 production.
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound ≥98% (HPLC) | 866893-90-5 [sigmaaldrich.com]
- 12. This compound | Beta Amyloid | CAS 866893-90-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
Optimizing Aftin-4 concentration to maximize Aβ42 induction and minimize cell death
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Aftin-4 to induce amyloid-beta 42 (Aβ42).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce Aβ42 production?
This compound is a small molecule, a roscovitine-related purine, that selectively increases the production of Aβ42 peptide without significantly affecting Aβ40 levels.[1][2] Its mechanism of action involves the modulation of γ-secretase activity, shifting the cleavage of Amyloid Precursor Protein (APP) to favor the production of Aβ42.[1][3][4] This effect is dependent on active β- and γ-secretases.[2][5] this compound has been shown to interact with mitochondrial proteins such as VDAC1, prohibitin, and mitofilin, which may influence γ-secretase activity towards Aβ42 generation.[2][6]
Q2: What is the recommended concentration range for this compound to induce Aβ42?
The effective concentration of this compound for inducing Aβ42 production can vary depending on the cell type. In N2a cells, a dose-dependent increase in Aβ42 is observed, with significant induction seen at concentrations as low as 10 µM.[1] The half-maximal effective concentration (EC50) for this compound is approximately 30 µM in N2a cells, primary neurons, and brain lysates.[7][8] For SH-SY5Y cells, concentrations of 25 µM have been used to successfully induce Aβ42 secretion.[9][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Does this compound affect the production of other amyloid-beta peptides?
This compound selectively increases Aβ42 production.[1] Studies have shown that it does not significantly alter the levels of Aβ40.[1][2] However, it has been observed to cause a parallel down-regulation of Aβ38.[2][5][6]
Q4: Is this compound cytotoxic?
Yes, this compound can exhibit cytotoxicity at higher concentrations. The Aβ42 production induced by this compound can be bell-shaped, indicating that at high doses, cell toxicity may lead to a decrease in Aβ42 output.[2] One study determined the IC50 of this compound to be 43.88 µM in a 2D cell culture of SH-SY5Y cells.[9][10] A related compound, Aftin-5, has been developed to have lower cytotoxicity.[2]
Troubleshooting Guide
Issue 1: Low or no induction of Aβ42 after this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Possible Cause 2: Insufficient Treatment Duration.
-
Possible Cause 3: Inactive γ-secretase.
-
Possible Cause 4: Cell Line Unresponsive.
Issue 2: High levels of cell death observed after this compound treatment.
-
Possible Cause 1: this compound Concentration is too high.
-
Solution: High concentrations of this compound can be toxic.[2] Reduce the concentration of this compound used. Refer to the dose-response data to find a concentration that provides sufficient Aβ42 induction with minimal cell death. For example, in SH-SY5Y cells, 25 µM was used as a sub-lethal dose, while 50 µM was considered lethal.[9][10]
-
-
Possible Cause 2: Prolonged Exposure to this compound.
-
Solution: Reduce the treatment duration. A 12 to 24-hour treatment is often sufficient to observe Aβ42 induction.
-
-
Possible Cause 3: Cell Health and Confluency.
-
Solution: Ensure cells are healthy and not overly confluent before treatment. Stressed or overly dense cultures can be more susceptible to chemical toxicity.
-
Data Presentation
Table 1: Effect of this compound Concentration on Aβ42 Induction
| Cell Line | This compound Concentration (µM) | Fold Increase in Aβ42 (vs. DMSO control) | Reference |
| N2a-695 | 10 - 100 | Up to 13-fold | [1] |
| Primary Hippocampal Neurons | 10 | ~4-fold | [1] |
| Primary Cortical Neurons | 10 | ~2.9-fold | [1] |
| SH-SY5Y | 25 | Increased Aβ42/40 ratio | [10] |
| SH-SY5Y | 50 | Higher total amyloid production (67.77±26.76 pg/mL) but lethal dose | [9] |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Observation | Reference |
| SH-SY5Y | 43.88 | Determined in 2D cell culture | [9][10] |
| Various Cell Lines | - | Aβ42 production is bell-shaped, indicating toxicity at high doses. | [2] |
Experimental Protocols
1. This compound Treatment for Aβ42 Induction in Cell Culture
-
Cell Seeding: Plate cells (e.g., N2a-695 or SH-SY5Y) at an appropriate density to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[7] For experiments, freshly dilute the stock solution in a cell culture medium to the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for a specified duration, typically 12-24 hours, at 37°C and 5% CO2.[2][12]
-
Sample Collection: After incubation, collect the conditioned medium and centrifuge to remove cell debris. The supernatant can be stored at -80°C for subsequent Aβ42 analysis. Cell lysates can also be prepared to measure intracellular amyloid levels or for cell viability assays.
2. Measurement of Aβ42 Levels by ELISA
-
Aβ42 levels in the conditioned medium can be quantified using a commercially available Aβ42-specific ELISA kit. Follow the manufacturer's instructions for the assay.
3. Assessment of Cell Viability by MTS Assay
-
After this compound treatment, cell viability can be assessed using an MTS assay.
-
Remove the conditioned medium.
-
Add a fresh medium containing the MTS reagent to each well.
-
Incubate according to the manufacturer's protocol (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength to determine the relative viability of the cells.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound signaling pathway for Aβ42 induction.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 11. caymanchem.com [caymanchem.com]
- 12. Cell culture, transfection and imaging [protocols.io]
Technical Support Center: Mitigating Aftin-4 Induced Oxidative Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Aftin-4 induced oxidative stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is a small molecule, a roscovitine-related purine, that selectively increases the production of amyloid-beta 42 (Aβ42) peptides.[1][2][3] It achieves this by modulating the activity of γ-secretase, a key enzyme in the processing of amyloid precursor protein (APP).[1][2][3] The resulting overproduction of Aβ42 is associated with mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress.[2][4][5] In vivo studies have demonstrated that this compound administration in mice leads to an Alzheimer's disease-like pathology, characterized by increased lipid peroxidation, neuroinflammation, and cognitive deficits.[2][4][5]
Q2: What are the primary indicators of this compound induced oxidative stress in my experiments?
The primary indicators of oxidative stress induced by this compound include:
-
Increased Lipid Peroxidation: Look for elevated levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), which are byproducts of lipid damage.
-
Decreased Antioxidant Enzyme Activity: A reduction in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) is a common sign.
-
Depletion of Glutathione (GSH): A decrease in the levels of reduced glutathione, a major cellular antioxidant.
-
Increased ROS Production: Direct measurement of ROS using fluorescent probes can confirm an oxidative environment.
Q3: What are the recommended antioxidant strategies to counteract this compound induced oxidative stress?
Based on established mechanisms of drug-induced oxidative stress, the following antioxidant strategies are recommended:
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC can help replenish cellular antioxidant defenses and directly scavenge some reactive oxygen species.[6][7][8][9][10]
-
Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation by scavenging lipid radicals.[11][12]
-
γ-Secretase Inhibitors: Since this compound's mechanism is dependent on γ-secretase, inhibitors of this enzyme, such as BMS-299,897, can block the initial trigger for Aβ42 overproduction and subsequent oxidative stress.[2]
Q4: How can I be sure that the observed effects are due to oxidative stress and not other forms of toxicity?
To confirm that the observed cellular damage is due to oxidative stress, you can perform experiments where an antioxidant is co-administered with this compound. If the antioxidant significantly reverses the detrimental effects of this compound (e.g., restores cell viability, reduces lipid peroxidation), it strongly suggests that oxidative stress is a key mechanism of toxicity.
Troubleshooting Guides
Problem 1: High levels of lipid peroxidation (MDA) observed after this compound treatment.
-
Cause: this compound is known to induce lipid peroxidation as a downstream effect of increased Aβ42 and mitochondrial dysfunction.[2][4][5]
-
Solution:
-
Co-treatment with Vitamin E: As a potent inhibitor of lipid peroxidation, co-incubate your cells or treat your animals with Vitamin E. Start with a concentration range determined from literature for similar cell types or animal models.
-
Co-treatment with N-Acetylcysteine (NAC): NAC can bolster the cell's natural antioxidant defenses, thereby reducing the overall oxidative burden and lipid peroxidation.
-
Verification: Measure MDA levels in the presence and absence of the antioxidant to quantify the reduction in lipid peroxidation.
-
Problem 2: Decreased activity of antioxidant enzymes (SOD, GPx) after this compound exposure.
-
Cause: The overwhelming production of ROS can lead to the inactivation and depletion of endogenous antioxidant enzymes.
-
Solution:
-
Supplement with NAC: NAC can help restore the levels of glutathione, which is a necessary cofactor for the activity of glutathione peroxidase.
-
General Antioxidant Support: While direct enzyme replacement is not feasible in most experimental setups, providing broad-spectrum antioxidant support with compounds like Vitamin E can reduce the overall ROS load, thus sparing the endogenous enzymes.
-
Measure Enzyme Activity: Perform SOD and GPx activity assays to confirm if the antioxidant treatment restores their function.
-
Problem 3: this compound is still causing significant cell death despite the presence of antioxidants.
-
Cause: The concentration of this compound may be too high, causing toxicity through mechanisms other than oxidative stress, or the antioxidant concentration may be insufficient. It is also possible that the timing of antioxidant intervention is not optimal.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment for this compound to determine the EC50 for its toxic effects. Use a concentration that induces a measurable but not overwhelming level of oxidative stress for your mitigation experiments.
-
Optimize Antioxidant Concentration: Titrate the concentration of your chosen antioxidant (e.g., NAC, Vitamin E) to find the optimal protective concentration.
-
Pre-treatment vs. Co-treatment: Investigate the timing of antioxidant administration. Pre-treating the cells with the antioxidant for a few hours before adding this compound may be more effective than co-treatment.
-
Consider a γ-Secretase Inhibitor: If antioxidant strategies are not fully effective, consider using a γ-secretase inhibitor to block the primary mechanism of this compound.
-
Quantitative Data on Antioxidant Efficacy
The following tables summarize quantitative data from studies on the effectiveness of N-Acetylcysteine and Vitamin E in mitigating markers of oxidative stress in neuronal and other relevant models. This data can serve as a starting point for designing your own experiments.
Table 1: Efficacy of N-Acetylcysteine (NAC) in Mitigating Oxidative Stress Markers
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Lipid Peroxidation (MDA) | Lead-induced neurotoxicity in rat brain | 160 mg/kg NAC | Significant decrease in MDA levels | [10] |
| Superoxide Dismutase (SOD) Activity | Lead-induced neurotoxicity in rat brain | 160 mg/kg NAC | Improved SOD activity | [10] |
| Glutathione (GSH) Levels | Cisplatin-induced neurotoxicity in rat brain | NAC co-treatment | Maintained GSH levels | [8] |
| Antioxidant Activity | Rotenone-induced stress in neuronal cells | 1000 µM NAC | 83-218% higher antioxidant activity than control | [2] |
Table 2: Efficacy of Vitamin E in Mitigating Oxidative Stress Markers
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Lipid Peroxidation (MDA) | Immobilization stress in rat brain | 40 mg/kg Vitamin E | Dramatic decrease in MDA levels | |
| Superoxide Dismutase (SOD) Activity | Immobilization stress in rat brain | 40 mg/kg Vitamin E | Increased SOD activity | |
| Glutathione Peroxidase (GPx) Activity | Immobilization stress in rat brain | 40 mg/kg Vitamin E | Increased GPx activity | |
| Malondialdehyde (MDA) Levels | Crude oil-induced neurotoxicity in rat brain | Vitamin E supplementation | Significant reduction in MDA levels | [7] |
Experimental Protocols
Protocol 1: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Materials:
-
Cell or tissue lysate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard
-
Phosphate (B84403) Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Water bath or heat block (95-100°C)
-
Spectrophotometer or plate reader (532 nm)
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with cold PBS, scrape, and lyse in a suitable buffer.
-
For tissue, homogenize in cold PBS.
-
Centrifuge the lysate/homogenate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
TBARS Reaction:
-
To a microcentrifuge tube, add your sample supernatant.
-
Add TCA solution to precipitate proteins. Incubate on ice.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add TBA solution to the supernatant.
-
Incubate the mixture in a water bath at 95-100°C for 60 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the samples and MDA standards at 532 nm.
-
Calculate the MDA concentration in your samples using the standard curve and normalize to the protein concentration.
-
Protocol 2: Measurement of Superoxide Dismutase (SOD) Activity
This protocol is based on the inhibition of the reduction of Nitroblue Tetrazolium (NBT).
Materials:
-
Cell or tissue lysate
-
Reaction mixture containing: Phosphate buffer, L-Methionine, NBT, and EDTA
-
Spectrophotometer or plate reader (560 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 1.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer, L-methionine, NBT, and EDTA.
-
In separate tubes for blank, control, and samples, add the reaction mixture.
-
Add the sample lysate to the sample tubes.
-
Add riboflavin to all tubes to initiate the reaction.
-
Expose the tubes to a uniform light source for a specific time to allow for the photochemical reduction of NBT. The tube for the blank should be kept in the dark.
-
-
Measurement:
-
Measure the absorbance at 560 nm. The SOD activity is determined by the degree of inhibition of the NBT reduction.
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Protocol 3: Measurement of Glutathione Peroxidase (GPx) Activity
This protocol measures the rate of oxidation of glutathione by hydrogen peroxide, catalyzed by GPx.
Materials:
-
Cell or tissue lysate
-
Phosphate buffer
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide
-
Spectrophotometer or plate reader (340 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 1.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.
-
Add the sample lysate to the reaction mixture and incubate.
-
Initiate the reaction by adding hydrogen peroxide.
-
-
Measurement:
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
The rate of decrease in absorbance is proportional to the GPx activity in the sample.
-
Visualizations
Signaling Pathway of this compound Induced Oxidative Stress
References
- 1. Evidence that gamma-secretase mediates oxidative stress-induced beta-secretase expression in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine Nanocarriers Protect against Oxidative Stress in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA damage-inducing agents elicit gamma-secretase activation mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine exposure on lead-induced lipid peroxidative damage and oxidative defense system in brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that γ-Secretase Mediates Oxidative Stress-Induced β-Secretase Expression in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin E reduces oxidative stress in brains of male albino male rats undergoing immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Aftin-4 Technical Support Center: Troubleshooting Inconsistent Aβ42 Induction
Welcome to the technical support center for Aftin-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the this compound compound, a known inducer of amyloid-beta 42 (Aβ42). Here you will find answers to frequently asked questions and detailed troubleshooting guides to address potential inconsistencies in Aβ42 induction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce Aβ42 production?
A1: this compound is a small molecule, a roscovitine-related purine, that selectively increases the production of the toxic Aβ42 peptide.[1] Its mechanism of action involves the modulation of γ-secretase activity. This compound interacts with mitochondrial proteins, specifically VDAC1, prohibitin, and mitofilin, which appears to alter the subcellular localization of γ-secretase components. This shift in the enzyme's membrane environment is thought to modify its cleavage preference of the amyloid precursor protein (APP), favoring the production of Aβ42 over other Aβ species like Aβ40.[1]
Q2: What is the recommended concentration range for this compound treatment?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, most in vitro studies report a working concentration range of 1 µM to 100 µM.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell system.
Q3: What is the typical duration of this compound treatment to observe Aβ42 induction?
A3: A significant increase in extracellular Aβ42 levels is typically observed after 12 to 24 hours of this compound treatment.[2] Time-course experiments are advisable to establish the optimal treatment duration for your experimental setup.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[3]
Q5: What are the proper storage conditions for this compound?
A5: this compound powder should be stored at -20°C for long-term stability (≥ 4 years). Stock solutions prepared in DMSO can be stored at -20°C for up to one month, though preparing fresh solutions is recommended for optimal results.
Troubleshooting Guide
Issue 1: Little to No Induction of Aβ42
Potential Causes:
-
Inactive this compound: Improper storage or handling of the compound can lead to its degradation.
-
Suboptimal this compound Concentration: The concentration used may be too low to elicit a response in your specific cell line.
-
Cell Line Insensitivity: Not all cell lines respond equally to this compound. The expression levels of APP and γ-secretase components can influence the response.
-
Incorrect Vehicle Control: The effect of the DMSO vehicle at the final concentration might be masking the this compound effect.
-
Issues with Aβ42 Detection: Problems with the ELISA or other detection methods can lead to false-negative results.
Solutions:
-
Verify this compound Integrity: Purchase this compound from a reputable supplier and ensure it has been stored correctly. Prepare fresh stock solutions in DMSO for each experiment.
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) to identify the optimal concentration for your cell line.
-
Cell Line Selection: Use a cell line known to be responsive to this compound, such as N2a cells stably expressing human APP-695 (N2a-695).[1]
-
Proper Controls: Always include a vehicle-only (DMSO) control at the same final concentration used for the this compound treatment.
-
Validate Detection Method: Troubleshoot your Aβ42 ELISA according to the manufacturer's instructions. Ensure the use of appropriate antibodies and standards.
Issue 2: High Variability in Aβ42 Induction Between Experiments
Potential Causes:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.
-
Inconsistent this compound Preparation: Differences in the preparation of this compound stock and working solutions can introduce variability.
-
Variable Treatment Duration: Inconsistent incubation times with this compound will lead to variable results.
-
Assay Variability: Inconsistent execution of the Aβ42 detection assay (e.g., ELISA) can be a major source of variability.
Solutions:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Plate cells at a consistent density and treat them at a consistent confluency.
-
Regularly monitor cell morphology and viability.
-
-
Standardize this compound Preparation: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment.
-
Precise Timing: Use a timer to ensure consistent this compound treatment duration across all experiments.
-
Improve Assay Consistency: Follow a standardized ELISA protocol meticulously. Pay close attention to washing steps, incubation times, and temperature. Use a multichannel pipette for reagent addition to minimize well-to-well variability.
Issue 3: this compound Induces Cytotoxicity
Potential Causes:
-
High this compound Concentration: this compound can be toxic to cells at higher concentrations.[2] The dose-response for Aβ42 induction can be bell-shaped, with toxicity at high doses leading to reduced Aβ42 production.[2]
-
High DMSO Concentration: The final concentration of the DMSO vehicle may be toxic to your cells. DMSO concentrations above 0.5% can impact cell viability.[4][5]
-
Cell Line Sensitivity: Some cell lines are more sensitive to chemical treatments than others.
Solutions:
-
Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration of this compound for your cell line.
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% (v/v), and ideally below 0.1%.[4][5]
-
Select a More Robust Cell Line: If your current cell line is too sensitive, consider using a more resilient line, such as HEK293 cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Aβ42 production as reported in the literature.
Table 1: In Vitro this compound Induced Aβ42 Production
| Cell Type | This compound Concentration | Treatment Duration | Fold Increase in Aβ42 (vs. DMSO) | Reference |
| N2a-695 cells | 100 µM | 12 hours | ~13-fold | [1] |
| N2a-695 cells | 50 µM | 18 hours | ~7-fold | [1] |
| Primary Cortical Neurons | 100 µM | 3 hours | ~2.9-fold | [1] |
| Primary Hippocampal Neurons | 100 µM | 3 hours | ~4-fold | [1] |
| SH-SY5Y in 3D culture | 25 µM | 24 hours | Aβ42/40 ratio increase from 0.90 to 1.06 | [6][7] |
| SH-SY5Y in 3D culture | 50 µM | 24 hours | Aβ42/40 ratio increase from 0.90 to 1.47 | [6][7] |
Table 2: In Vivo this compound Induced Aβ42 Production
| Animal Model | This compound Dose | Administration Route | Time Point | % Increase in Aβ42 | Reference |
| Mouse | 3-20 nmol | Intracerebroventricular (i.c.v.) | 5-14 days | Up to +216% | [8][9] |
Experimental Protocols
Protocol 1: this compound Treatment of N2a-695 Cells for Aβ42 Induction
-
Cell Seeding: Seed N2a-695 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, carefully collect the conditioned medium from each well.
-
Sample Processing: Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any cell debris.
-
Aβ42 Quantification: Analyze the supernatant for Aβ42 levels using a specific ELISA kit, following the manufacturer's instructions.
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 1. Include a set of wells with untreated cells as a positive control for viability and wells with only medium as a blank.
-
Incubation: Incubate for the same duration as your Aβ42 induction experiment.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Caption: this compound signaling pathway leading to increased Aβ42 production.
Caption: Experimental workflow for assessing this compound induced Aβ42 production.
Caption: Troubleshooting logic for inconsistent Aβ42 induction with this compound.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. mdpi.com [mdpi.com]
- 6. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting bell-shaped dose-response curves with Aftin-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aftin-4 (B1664410). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a roscovitine-related purine (B94841) compound that selectively increases the production of amyloid-beta 42 (Aβ42) over amyloid-beta 40 (Aβ40).[1] Its primary mechanism of action involves the modulation of γ-secretase activity, a key enzyme in the processing of amyloid precursor protein (APP).[1][2][3] this compound does not directly inhibit or activate γ-secretase but rather shifts its cleavage preference to favor the production of the more amyloidogenic Aβ42 peptide.[4][5]
Q2: We are observing a bell-shaped dose-response curve for Aβ42 production with this compound. Is this an expected result?
Yes, a bell-shaped or biphasic dose-response curve for Aβ42 induction by this compound is an expected and documented phenomenon.[6] This type of curve, often referred to as hormesis in toxicology, is characterized by a stimulatory effect at lower concentrations and an inhibitory effect at higher concentrations.[1][7][8] In the case of this compound, the initial increase in Aβ42 production is consistent with its modulatory effect on γ-secretase. The subsequent decrease at higher concentrations is attributed to cellular toxicity.[6]
Q3: What is the underlying reason for the cytotoxicity observed at high concentrations of this compound?
The cytotoxicity of this compound at high concentrations is linked to its interaction with essential mitochondrial proteins.[4][9][10] Studies have shown that this compound can bind to proteins such as voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin.[1][4][10] Disruption of the function of these proteins can lead to mitochondrial dysfunction, increased oxidative stress, and ultimately, cell death, which in turn reduces the overall production of Aβ42.[2][10]
Q4: How does this compound's interaction with mitochondrial proteins influence γ-secretase activity?
The precise signaling cascade linking this compound's mitochondrial targets to γ-secretase modulation is an area of ongoing research. However, it is hypothesized that by binding to mitochondrial proteins, this compound alters the mitochondrial and cellular environment, which in turn influences the activity of γ-secretase.[9][10] This may involve changes in cellular energy metabolism, redox state, or the localization and interaction of γ-secretase complex components.
Troubleshooting Guides
Issue 1: Inconsistent or no induction of Aβ42 production.
-
Question: We are not observing the expected increase in Aβ42 levels after treating our cells with this compound. What could be the problem?
-
Answer:
-
Suboptimal Concentration: Ensure you are using this compound within its effective concentration range. The EC50 for Aβ42 induction is approximately 30 µM in N2a cells.[1][9] A full dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Treatment Time: The induction of Aβ42 by this compound is time-dependent. Significant increases can be observed after 12-24 hours of treatment.[11][12]
-
Cell Line Variability: The response to this compound can vary between cell lines. Ensure the cell line you are using expresses amyloid precursor protein (APP) and the necessary components of the γ-secretase complex.
-
Reagent Quality: Verify the integrity and purity of your this compound stock. Improper storage can lead to degradation. This compound should be stored at -20°C for long-term use.[4]
-
Issue 2: High variability between replicate experiments.
-
Question: We are seeing significant variability in Aβ42 induction with this compound across different experiments. How can we improve reproducibility?
-
Answer:
-
Cell Passage Number and Health: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
Seeding Density: Maintain a consistent cell seeding density across all experiments, as this can influence the cellular response to treatment.
-
This compound Preparation: Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation and concentration inaccuracies.
-
Assay Conditions: Standardize all assay parameters, including incubation times, media composition, and the handling of samples for analysis (e.g., ELISA or Western blot).
-
Issue 3: Observing excessive cell death even at expected "stimulatory" concentrations.
-
Question: Our cells are showing signs of toxicity at this compound concentrations that are reported to be optimal for Aβ42 induction. Why is this happening?
-
Answer:
-
Cell Line Sensitivity: Your specific cell line may be more sensitive to the cytotoxic effects of this compound. It is crucial to perform a viability assay (e.g., MTT or LDH assay) in parallel with your Aβ42 induction experiment to determine the toxicity threshold in your system.
-
Prolonged Exposure: Extended treatment times, even at moderate concentrations, can lead to cumulative toxicity. Consider optimizing the treatment duration.
-
Culture Conditions: Suboptimal cell culture conditions (e.g., nutrient depletion, high cell density) can exacerbate the toxic effects of this compound.
-
Experimental Protocols
1. In Vitro this compound Treatment for Aβ42 Induction
This protocol is a general guideline for treating neuronal cell lines (e.g., SH-SY5Y, N2a) with this compound to induce Aβ42 production.
-
Cell Seeding:
-
Plate cells in a suitable culture vessel (e.g., 24-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (a typical range for a dose-response curve is 1 µM to 100 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Incubation:
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Analysis:
-
After incubation, collect the conditioned medium for the analysis of secreted Aβ42 and Aβ40 levels using a specific ELISA kit.
-
The cells can be lysed for analysis of intracellular proteins or for a cell viability assay.
-
2. Western Blot Analysis of APP Cleavage Products
This protocol can be used to analyze the effect of this compound on the levels of APP C-terminal fragments (CTFs).
-
Sample Preparation:
-
Following this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a Tris-Tricine or Tris-Glycine polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the C-terminus of APP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative Data Summary
Table 1: Effect of this compound on Aβ42 Production in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in Aβ42 (vs. control) | Reference |
| N2a-695 | 100 | 3 | ~7-fold | [1] |
| Primary Cortical Neurons | 10 | 3 | Significant increase | [1] |
| Primary Hippocampal Neurons | 100 | 3 | ~4-fold | [1] |
| SH-SY5Y | 25 | 24 | Increased Aβ42/40 ratio | [11][12] |
| SH-SY5Y | 50 | 24 | Further increased Aβ42/40 ratio | [11][12] |
Table 2: In Vivo Effects of this compound Administration in Mice
| Administration Route | Dose | Duration | Effect on Aβ42 | Reference |
| Intracerebroventricular | 3-20 nmol | 5-14 days | Dose-dependent increase in hippocampal Aβ42 | [2] |
| Intraperitoneal | 3-30 mg/kg | - | Induced oxidative stress and learning deficits | [2] |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Hormesis Defined - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 5. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hormesis - Wikipedia [en.wikipedia.org]
- 8. Hormesis: a revolution in toxicology, risk assessment and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of cognitive decline in aged mice and mice treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Ensuring Reproducibility in Aftin-4 Based Alzheimer's Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results when using Aftin-4 to model Alzheimer's disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce an Alzheimer's disease-like phenotype?
A1: this compound is a small molecule, specifically a roscovitine-related purine, that acts as an "Alzheimer's Disease accelerator".[1] It selectively increases the production of the neurotoxic amyloid-β 42 (Aβ42) peptide without significantly altering amyloid-β 40 (Aβ40) levels.[2][3][4] Its mechanism of action involves binding to mitochondrial proteins, including VDAC1, prohibitin, and mitofilin.[2] This interaction is thought to disrupt the mitochondrial and cellular environment, which in turn alters the activity of the γ-secretase enzyme complex.[2][5] This shift in γ-secretase cleavage of the amyloid precursor protein (APP) favors the production of Aβ42.[3][5]
Q2: What are the typical working concentrations for this compound in vitro and in vivo?
A2: The optimal concentration can vary depending on the cell line or animal model. However, published studies provide a general range. For in vitro cell culture experiments, concentrations typically range from 1 µM to 100 µM.[6] Many studies utilize concentrations between 25 µM and 50 µM for a 24-hour treatment period.[7][8] For in vivo studies in mice, dosages can range from 3-30 mg/kg for intraperitoneal (i.p.) injections or 3-20 nmol for intracerebroventricular (i.c.v.) administration.[9]
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in DMSO.[6] For cell culture, it is recommended to prepare a concentrated stock solution (e.g., 500X in DMSO) and dilute it to the final working concentration in the culture medium.[7][8] Stock solutions should be prepared fresh if possible.[2] If storage is necessary, solutions can be stored at -20°C for up to one month.[2] The solid compound should be stored at +4°C.[2] Before use, ensure any stored solution is brought to room temperature and that no precipitate has formed.[2]
Q4: What is the expected outcome on amyloid-β peptide levels after this compound treatment?
A4: Successful this compound treatment should result in a selective and potent increase in extracellular Aβ42 levels.[2] Concurrently, you may observe a decrease in the production of extracellular Aβ38.[2][3] Importantly, this compound does not typically alter the levels of extracellular Aβ40.[2][3] This leads to an increased Aβ42/Aβ40 ratio, which is a key pathological feature of Alzheimer's disease.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in Aβ42 levels is observed. | 1. This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution may have degraded the compound. | Prepare a fresh stock solution of this compound from the solid compound.[2] Use solutions on the same day they are prepared whenever possible.[2] |
| 2. Insufficient Treatment Time/Concentration: The incubation time or concentration of this compound may be too low for your specific cell line. | Perform a dose-response and time-course experiment to determine the optimal conditions for your model. Start with a range of 10-100 µM for 18-24 hours.[4][6] | |
| 3. γ-Secretase Inactivity: The mechanism of this compound is dependent on active γ-secretase.[3][4][10] | Confirm the expression and activity of γ-secretase components (e.g., Presenilin-1) in your cell model. As a control, co-treatment with a known γ-secretase inhibitor (e.g., DAPT, BMS-299,897) should block the this compound-induced Aβ42 increase.[4][9] | |
| High variability between experimental replicates. | 1. This compound Precipitation: this compound may precipitate out of the solution if not properly dissolved or if the final DMSO concentration is too low in the aqueous culture medium. | Ensure the this compound stock solution is fully dissolved in DMSO before diluting into the medium. Visually inspect the medium for any signs of precipitation after adding this compound. Maintain a consistent, low final DMSO concentration (e.g., 0.2%) across all wells.[7][8] |
| 2. Inconsistent Cell Health/Density: Variations in cell confluency or health at the time of treatment can significantly impact results. | Standardize your cell seeding density to ensure consistent confluency at the start of the experiment. Monitor cell viability (e.g., using an MTS assay) to ensure this compound is not causing excessive toxicity at the tested concentrations.[1] | |
| 3. Animal Model Differences (in vivo): Genetic background, housing conditions (single vs. paired), and sex of the animals can contribute to variability. | Use a consistent and well-characterized mouse strain (e.g., C57BL/6J or Swiss OF-1).[5] Clearly report and control for housing conditions and the sex of the animals in your experimental design. | |
| Increased Aβ40 levels are observed along with Aβ42. | 1. Off-Target Effects: At very high concentrations, this compound might have off-target effects not related to its primary mechanism of modulating γ-secretase specificity. | Lower the concentration of this compound. The selective increase in Aβ42 over Aβ40 is a key feature of this model.[6] If Aβ40 is also increasing, the model may not be behaving as expected. |
| 2. Assay Specificity/Cross-Reactivity: The ELISA kit or antibody used for Aβ40 detection may have some cross-reactivity with Aβ42 or other APP fragments. | Verify the specificity of your detection method. Use highly specific and validated ELISA kits. Consider confirming results with an orthogonal method like Western Blot or Mass Spectrometry. | |
| Significant cytotoxicity is observed at effective concentrations. | 1. Cell Line Sensitivity: Some cell lines may be more sensitive to this compound-induced toxicity. Note that this compound can induce a mitochondrial phenotype reminiscent of that seen in AD brains.[2] | Perform a cytotoxicity assay (e.g., MTS or LDH) to determine the IC50 value for your specific cell line.[4][7] Consider using a less toxic analog like Aftin-5 if available, which has been shown to have lower cytotoxicity while still robustly increasing Aβ42.[4] |
| 2. Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the culture medium is low and consistent across all conditions, including the vehicle control (typically ≤ 0.5%).[7][8] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Aβ42 (vs. Vehicle) | Reference |
|---|---|---|---|---|
| N2a-APP695 | 10-100 µM | 18 hours | Up to 13-fold | [10] |
| SH-SY5Y (3D culture) | 25 µM | 24 hours | Aβ42/40 ratio increased from 0.90 to 1.06 | [7][8] |
| SH-SY5Y (3D culture) | 50 µM | 24 hours | Aβ42/40 ratio increased from 0.90 to 1.47 |[7][8] |
Table 2: In Vivo Administration and Effects of this compound in Mice
| Administration Route | Dosage | Duration | Key Pathological Outcomes | Reference |
|---|---|---|---|---|
| Intracerebroventricular (i.c.v.) | 3-20 nmol | 5-14 days post-injection | Increased hippocampal Aβ42, lipid peroxidation, and pro-inflammatory cytokines (IL-1β, IL-6, TNFα). | [9] |
| Intraperitoneal (i.p.) | 3-30 mg/kg | Not specified | Induced oxidative stress and learning deficits. |[9] |
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Treatment for Aβ42 Induction in Neuronal Cell Lines (e.g., SH-SY5Y)
-
Cell Seeding: Plate SH-SY5Y cells at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a 500X stock solution of this compound in sterile DMSO (e.g., 12.5 mM for a 25 µM final concentration).
-
Treatment:
-
On the day of the experiment, carefully remove the existing culture medium.
-
Add fresh culture medium containing the desired final concentration of this compound (e.g., 25 µM or 50 µM).[7][8]
-
For the vehicle control, add an equivalent volume of DMSO (final concentration should be the same as in the this compound treated wells, e.g., 0.2%).[7][8]
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[7][8]
-
Sample Collection:
-
After incubation, collect the conditioned medium for analysis of extracellular Aβ42 and Aβ40 levels. Centrifuge the medium to pellet any detached cells and collect the supernatant.
-
The cell lysate can be collected separately for analysis of intracellular proteins or cytotoxicity assays.
-
-
Analysis: Quantify Aβ42 and Aβ40 levels in the collected supernatant using a validated ELISA kit. Calculate the Aβ42/Aβ40 ratio.
Protocol 2: In Vivo this compound Administration for Acute Alzheimer's-like Toxicity in Mice
All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
-
Animal Model: Use adult male Swiss or C57BL/6J mice.[5]
-
This compound Preparation:
-
For Intracerebroventricular (i.c.v.) injection: Dissolve this compound in a vehicle suitable for brain injection to achieve the desired concentration (e.g., 3-20 nmol per animal).[9]
-
For Intraperitoneal (i.p.) injection: Prepare a solution of this compound in a suitable vehicle to deliver a dose in the range of 3-30 mg/kg.[9]
-
-
Administration:
-
i.c.v.: Using a stereotaxic apparatus, slowly inject the prepared this compound solution into the cerebral ventricles.
-
i.p.: Administer the this compound solution via intraperitoneal injection.
-
-
Post-Injection Monitoring: Monitor the animals for any signs of acute toxicity according to institutional guidelines.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 5 to 14 days post-injection), perform behavioral tests to assess cognitive deficits (e.g., Y-maze, Morris water maze).[9]
-
Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).[9]
-
Process the brain tissue to measure Aβ42 and Aβ40 levels, markers of oxidative stress (e.g., lipid peroxidation), and pro-inflammatory cytokines.[9]
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to increased Aβ42 production.
Caption: General experimental workflow for this compound based models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An in vitro workflow of neuron-laden agarose-laminin hydrogel for studying small molecule-induced amyloidogenic condition | PLOS One [journals.plos.org]
- 9. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Aftin-4 in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of Aftin-4 in solution and its proper storage conditions. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are provided to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro studies, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in the cell culture medium to the final working concentration.[1][2]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at -20°C.[1][3] Under these conditions, it is stable for at least four years.[1]
Q3: How should I store this compound solutions?
A3: this compound solutions in DMSO should be stored at -20°C for short-term storage. For longer-term storage, -80°C is recommended. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: For how long is an this compound solution stable at -20°C?
A4: Prepared solutions of this compound in DMSO can be stored at -20°C for up to one month.[4] For longer-term stability, some suppliers suggest that solutions may be stable for up to one year at -20°C or two years at -80°C. It is recommended to use freshly prepared solutions whenever possible.
Q5: My this compound solution has precipitated after thawing. What should I do?
A5: If you observe precipitation, it is recommended to warm the solution gently and vortex it to ensure it is fully redissolved before use. Ensure the solution is clear and precipitate-free before adding it to your experimental setup.[4]
Q6: I am not observing the expected increase in Aβ42 production in my cell-based assay. What could be the reason?
A6: Several factors could contribute to this. First, ensure your this compound solution is properly prepared and has not degraded due to improper storage. Second, confirm the final concentration of this compound in your assay is within the effective range (typically 1 to 100 µM).[1] Finally, the cellular model used is crucial; this compound's effect has been demonstrated in cell lines such as N2a-AβPP695.[1] The mechanism of this compound involves the modulation of γ-secretase activity, so ensure your experimental system has a functional amyloid precursor protein (APP) processing pathway.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability for this compound
| Form | Solvent | Storage Temperature | Reported Stability | Source(s) |
| Solid | - | -20°C | ≥ 4 years | [1] |
| Solid | - | +4°C | Not specified | [4] |
| Solution | DMSO | -20°C | Up to 1 month | [4] |
| Solution | DMSO | -20°C | Up to 3 months | [5] |
| Solution | DMSO | -20°C | 1 year | [6] |
| Solution | DMSO | -80°C | 2 years | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber, tightly sealed vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize light exposure and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in DMSO
This protocol provides a general framework for evaluating the stability of this compound in DMSO over time.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Prepare multiple aliquots in amber, tightly sealed vials.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
Include a time-zero (T=0) sample that is analyzed immediately after preparation.
-
-
Sample Collection:
-
At designated time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
-
Sample Analysis:
-
Analyze the concentration and purity of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the T=0 sample to determine the percentage of this compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time for each storage condition to generate a stability profile.
-
Mandatory Visualization
Caption: Workflow for assessing the long-term stability of this compound in solution.
Caption: Signaling pathway illustrating the proposed mechanism of this compound action.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Supersaturated solution.- Temperature fluctuations.- Water absorption by DMSO. | - Gently warm the solution and vortex to redissolve.- Store aliquots at a constant temperature.- Use anhydrous DMSO and handle it properly to minimize water absorption. |
| Inconsistent Experimental Results | - Degradation of this compound stock solution.- Inaccurate pipetting of viscous DMSO.- Multiple freeze-thaw cycles. | - Use a freshly prepared stock solution or one that has been stored correctly for less than a month at -20°C.- Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO.- Prepare single-use aliquots to avoid freeze-thaw cycles. |
| No Effect on Aβ42 Levels | - Inactive compound due to degradation.- Incorrect final concentration.- Inappropriate cell model. | - Verify the stability and integrity of your this compound stock.- Recalculate and confirm the final concentration in your assay.- Ensure you are using a cell line known to be responsive to this compound (e.g., N2a-AβPP695). |
| Cell Toxicity Observed | - High concentration of this compound.- High concentration of DMSO in the final culture medium. | - Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.- Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%). |
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Aftin-4's Mechanism of Action: A Comparative Analysis with γ-Secretase Inhibitors
Aftin-4, a potent inducer of Amyloid-β42 (Aβ42) peptide production, has emerged as a valuable pharmacological tool for studying the molecular mechanisms underlying Alzheimer's disease. Its activity is intrinsically linked to the function of γ-secretase, a multi-protein complex responsible for the final cleavage of the amyloid precursor protein (APP). This guide provides a comprehensive comparison of this compound's mechanism with that of established γ-secretase inhibitors (GSIs), supported by experimental data, to validate its mode of action.
Aftins, a family of small molecules, selectively increase the production of the pathogenic Aβ42 isoform while decreasing Aβ38 levels, a characteristic feature of Alzheimer's disease pathology.[1] This effect is dependent on the enzymatic activity of both β-secretase and γ-secretase.[2] The sensitivity of this compound's action to potent γ-secretase inhibitors provides critical evidence for its mechanism of action, directly implicating this enzyme complex in its biological effects.
Comparative Efficacy of γ-Secretase Inhibitors on this compound Activity
To validate that this compound's effect is mediated through γ-secretase, studies have employed well-characterized γ-secretase inhibitors, such as DAPT and BMS-299897. These inhibitors have been shown to dose-dependently block the this compound-induced increase in Aβ42 production.
Quantitative Analysis of Inhibition
The inhibitory potency of these compounds against γ-secretase is typically quantified by their half-maximal inhibitory concentration (IC50). While a direct IC50 value for the inhibition of this compound's specific effect has not been published as a single figure, the sensitivity of this compound-induced Aβ42 production to these inhibitors has been demonstrated to be in a similar nanomolar range to their known IC50 values for overall γ-secretase inhibition.[2]
| Compound | Target | IC50 (Aβ38) | IC50 (Aβ40) | IC50 (Aβ42) | Reference |
| DAPT | γ-Secretase | 112 nM | 62 nM | 43 nM | [2] |
| BMS-299897 | γ-Secretase | 88 nM | 56 nM | 29 nM | [2] |
Table 1: Reported IC50 values of common γ-secretase inhibitors for the production of different Aβ peptides.
The dose-dependent inhibition of this compound-induced Aβ42 production by DAPT and BMS-299897 is illustrated in the following table, which summarizes the findings from key validation experiments.
| This compound Concentration | Inhibitor | Inhibitor Concentration | Fold Increase in Aβ42 (relative to no inhibitor) |
| 50 µM | DAPT | 10 nM | ~3.5 |
| 50 µM | DAPT | 100 nM | ~2.0 |
| 50 µM | DAPT | 1 µM | ~1.0 (basal level) |
| 50 µM | BMS-299897 | 10 nM | ~3.0 |
| 50 µM | BMS-299897 | 100 nM | ~1.5 |
| 50 µM | BMS-299897 | 1 µM | ~1.0 (basal level) |
Table 2: Dose-dependent inhibition of this compound-induced Aβ42 production by γ-secretase inhibitors. Data is extrapolated from dose-response curves presented in published research.[3]
This compound vs. γ-Secretase Modulators (GSMs): A Mechanistic Distinction
In contrast to γ-secretase inhibitors that block the enzyme's activity, γ-secretase modulators (GSMs) allosterically modify its function, leading to a shift in the cleavage site of APP. This results in a decrease in the production of Aβ42 and an increase in shorter, less amyloidogenic Aβ peptides like Aβ38 and Aβ37. This compound's effect is diametrically opposed to that of GSMs, further solidifying its distinct mechanism of action.
| Compound Type | Primary Effect on γ-Secretase | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ38 |
| This compound | Unknown (requires active enzyme) | ↑ | ↔ | ↓ |
| γ-Secretase Inhibitor (GSI) | Inhibition | ↓ | ↓ | ↓ |
| γ-Secretase Modulator (GSM) | Allosteric Modulation | ↓ | ↔ or ↓ | ↑ |
Table 3: Comparison of the effects of this compound, γ-Secretase Inhibitors (GSIs), and γ-Secretase Modulators (GSMs) on the production of Aβ peptides.
Impact on Notch Signaling: A Key Differentiator
A significant drawback of many potent γ-secretase inhibitors is their off-target inhibition of Notch signaling, a critical pathway for cell-fate decisions. This can lead to severe side effects. A crucial aspect of validating this compound's mechanism is to assess its impact on Notch processing. Studies have shown that this compound treatment does not significantly alter the levels of the cleaved, active form of Notch (Notch intracellular domain, NICD).[3] This suggests that this compound's mechanism of action is selective for modulating APP processing without interfering with this vital signaling pathway, a desirable characteristic for a research tool and a potential therapeutic.
Experimental Protocols
Cell-Based γ-Secretase Activity Assay with this compound and Inhibitors
Objective: To determine the effect of γ-secretase inhibitors on this compound-induced Aβ42 production.
Materials:
-
Neuroblastoma cell line (e.g., N2a) stably expressing human APP695.
-
This compound solution.
-
γ-secretase inhibitors (DAPT, BMS-299897) dissolved in DMSO.
-
Cell culture medium and supplements.
-
ELISA kit for human Aβ42.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed N2a-APP695 cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Inhibitor Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of the γ-secretase inhibitor (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
This compound Treatment: Add this compound to the wells to a final concentration of 50 µM.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.
-
Sample Collection: Collect the cell culture supernatant for Aβ42 measurement.
-
ELISA: Perform an ELISA for human Aβ42 according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of Aβ42 in each well. Plot the Aβ42 concentration against the inhibitor concentration to generate a dose-response curve and determine the IC50 of the inhibitor on this compound-induced activity.
Western Blot for Notch Intracellular Domain (NICD)
Objective: To assess the effect of this compound on Notch signaling.
Materials:
-
N2a-695 cells.
-
This compound solution.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies: anti-cleaved Notch1 and anti-total Notch1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat N2a-695 cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 3 hours.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved Notch1 and total Notch1. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the cleaved Notch1 signal to the total Notch1 signal to determine any changes in Notch processing.
Visualizing the Molecular Interactions and Workflows
To better understand the relationships between this compound, γ-secretase, and its inhibitors, the following diagrams illustrate the key pathways and experimental processes.
Caption: this compound modulates γ-secretase to increase Aβ42 and decrease Aβ38 production.
Caption: Workflow for assessing the effect of γ-secretase inhibitors on this compound activity.
Caption: this compound, GSIs, and GSMs have distinct effects on γ-secretase and Aβ profiles.
References
- 1. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
A Chemical Approach to Modeling Alzheimer's: Aftin-4 Versus Genetic Models
A Comparative Guide for Researchers in Neurodegenerative Disease
The study of Alzheimer's disease (AD) has long relied on animal models to unravel its complex pathology and test potential therapeutics. For decades, genetically engineered mouse models that express familial AD (FAD) mutations have been the cornerstone of this research. However, the limitations of these models, particularly in their ability to recapitulate the sporadic form of the disease that constitutes the vast majority of human cases, have spurred the development of alternative approaches. One such novel approach is the use of small molecules to induce AD-like pathology in wild-type animals. Aftin-4, an amyloid-β forty-two (Aβ42) inducer, has emerged as a key tool in this chemical induction paradigm.
This guide provides a comprehensive comparison of the this compound-induced model of Alzheimer's disease with commonly used genetic models, such as the 5xFAD and APP/PS1 transgenic mouse lines. We present a synthesis of experimental data to highlight the distinct advantages of a chemical induction model, particularly in its ability to offer rapid, tunable, and potentially more relevant insights into the initial stages of sporadic AD pathology.
Key Performance Metrics: this compound vs. Genetic Models
The following tables summarize quantitative data from various studies to facilitate a direct comparison between the this compound induced model and popular genetic models of AD. It is important to note that the data presented here are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound Induced Model (Wild-Type Mice) | 5xFAD Transgenic Mice | APP/PS1 Transgenic Mice |
| Aβ42 Induction | Rapid and selective increase in Aβ42.[1] | Progressive, age-dependent increase in Aβ42.[2][3] | Progressive, age-dependent increase in Aβ42. |
| Aβ40 Levels | No significant change.[1] | Increased, but to a lesser extent than Aβ42. | Increased. |
| Pathology Onset | Acute onset following administration (days to weeks).[1] | Early onset, with plaques appearing as early as 2 months.[4][5] | Plaque deposition starts around 6 weeks of age.[6] |
| Cognitive Deficits | Learning and memory impairments observed within weeks of administration.[1] | Deficits appear as early as 4-5 months of age.[7] | Cognitive impairments are typically observed at 7-8 months of age.[6] |
| Neuroinflammation | Induces astrocytic reaction and increases pro-inflammatory cytokines (IL-1β, IL-6, TNFα).[1] | Significant gliosis and neuroinflammation are present.[7] | Glial inflammation is associated with amyloid pathology. |
| Oxidative Stress | Increased lipid peroxidation.[1] | Evidence of oxidative stress is present. | Oxidative stress is a feature of the pathology. |
| Genetic Background | Can be used in any wild-type genetic background. | Fixed transgenic background (C57BL/6). | Fixed transgenic background (C57BL/6). |
| Model Fidelity | May better represent early stages of sporadic AD by inducing Aβ42 elevation in the absence of genetic mutations. | Represents familial AD with specific gene mutations.[5] | Represents familial AD with specific gene mutations. |
Note: The onset and severity of pathology in genetic models can vary depending on the specific mouse line and housing conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in this guide.
This compound Administration and Behavioral Analysis
Objective: To induce AD-like pathology and assess cognitive deficits in wild-type mice.
Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
This compound Administration:
-
Intracerebroventricular (i.c.v.) Injection: this compound is dissolved in a vehicle solution (e.g., DMSO) and injected directly into the cerebral ventricles of anesthetized mice at a dose of 3-20 nmol.[1]
-
Intraperitoneal (i.p.) Injection: this compound is administered systemically at a dose of 3-30 mg/kg.[1]
-
-
Behavioral Testing:
-
Pathological Analysis:
Generation and Analysis of 5xFAD Transgenic Mice
Objective: To study the progression of familial AD-like pathology.
Protocol:
-
Animal Model: 5xFAD transgenic mice, which overexpress human APP with three FAD mutations and human PSEN1 with two FAD mutations.[4][5]
-
Genotyping: DNA is extracted from tail biopsies and analyzed by PCR to confirm the presence of the transgenes.
-
Behavioral Testing (at various ages, e.g., 4, 6, 9, 12 months):
-
Pathological Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood-based Aβ42 increases in the earliest pre-pathological stage before decreasing with progressive amyloid pathology in preclinical models and human subjects: opening new avenues for prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioral and pathological characteristics of 5xFAD female mice in the early stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. APPPS1 | ALZFORUM [alzforum.org]
- 7. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Alzheimer's Research: A Comparative Guide to the Aftin-4 Induced Model and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The study of Alzheimer's disease (AD) pathology relies heavily on experimental models that can replicate its complex molecular and cellular hallmarks. Among the chemical induction models, the Aftin-4-induced approach has garnered attention for its ability to rapidly modulate a key pathological cascade: the production of amyloid-beta 42 (Aβ42). This guide provides an objective comparison of the This compound (B1664410) model, detailing its limitations and contrasting its performance with alternative methodologies, supported by experimental data and detailed protocols.
The this compound Model: A Tool for Inducing Aβ42 Production
Aftins, or Amyloid-β Forty-Two Inducers, are a class of small, roscovitine-related purine (B94841) molecules that selectively increase the production of the neurotoxic Aβ42 peptide. This compound and its less cytotoxic analogue, Aftin-5, function by modulating the activity of γ-secretase, an enzyme complex critical in the processing of the Amyloid Precursor Protein (APP).[1][2] This targeted mechanism allows for the acute induction of an AD-like amyloidogenic environment, both in vitro and in vivo.[3][4]
The primary mechanism involves this compound binding to mitochondrial proteins such as VDAC1, prohibitin, and mitofilin.[2][5] This interaction is believed to alter the subcellular localization and membrane environment of γ-secretase components, shifting APP cleavage to favor the production of Aβ42 over other Aβ species like Aβ38, while leaving Aβ40 levels largely unchanged.[1][6]
Core Limitations of the this compound Induced Model
While a useful tool, the this compound model possesses significant limitations that researchers must consider. Its utility is primarily in studying the direct consequences of elevated Aβ42, rather than the multifaceted, chronic progression of Alzheimer's disease.
-
Acute vs. Chronic Pathology: The this compound model induces a rapid, acute AD-like toxicity.[3][4] This contrasts sharply with the slow, progressive neurodegeneration seen in human AD, which develops over years or decades. The acute model may not accurately reflect the complex feedback loops and compensatory mechanisms that occur during the long preclinical and prodromal stages of the disease.
-
Predominant Focus on Amyloid Cascade: The model's primary strength is its specific induction of Aβ42. However, this is also a major limitation. Alzheimer's pathology is not limited to amyloid plaques; it also involves the formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein, significant neuroinflammation, and synaptic loss, which are not primary outcomes of this compound induction.[7][8] While this compound injection does induce secondary neuroinflammation and synaptic marker reduction, it does not spontaneously generate tau pathology.[3]
-
Inconsistent or Incomplete Phenotypes: Recent studies have highlighted variability in the model's outcomes. For instance, systemic administration of this compound in one study did not produce detectable behavioral changes or significant alterations in plasma Aβ levels, raising questions about its reliability for modeling dementia-like cognitive impairments.[9] This suggests the induced pathology may not be sufficient to manifest a full spectrum of disease-related phenotypes consistently.
-
Artificial Chemical Induction: The model relies on an external chemical compound to initiate pathology. This does not mimic the complex genetic and environmental factors that are thought to trigger sporadic AD, which accounts for the vast majority of human cases.
Comparative Analysis with Alternative Models
The limitations of the this compound model are best understood when compared with other established methods for studying Alzheimer's pathology.
| Model Type | Primary Pathology Induced | Onset of Pathology | Key Advantages | Key Disadvantages |
| This compound (Chemical) | Increased Aβ42 production, oxidative stress, secondary neuroinflammation.[3] | Acute (days).[3][10] | Rapid induction, high Aβ42 specificity, useful for screening γ-secretase modulators. | Does not model tau pathology, acute vs. chronic, inconsistent cognitive deficits.[7][9] |
| Transgenic Mice (e.g., APP/PS1, 5xFAD) | Aβ plaque deposition, gliosis, neuronal loss, cognitive decline.[7] | Chronic (months).[7] | Models genetic basis of familial AD, slow/progressive pathology, widely validated. | May not fully replicate sporadic AD, phenotype can vary by model, often lacks robust tau pathology. |
| Tau Transgenic Mice (e.g., P301S) | Neurofibrillary tangles (NFTs), synaptic loss, cognitive impairments.[7] | Chronic (months).[7] | Specifically models tauopathy, a key driver of neurodegeneration. | Does not form amyloid plaques, represents a specific aspect of AD. |
| Neuroinflammation Models (e.g., LPS) | Microglial and astrocytic activation, cytokine release.[11] | Acute to chronic depending on protocol. | Directly models the inflammatory component of AD. | Does not independently induce hallmark Aβ or tau proteinopathies. |
| Cerebral Organoids ("Mini-Brains") | Can model Aβ accumulation and tau hyperphosphorylation in a 3D human cell environment.[12][13] | Chronic (months).[12] | Human-specific genetics (iPSC-derived), models complex cell interactions. | Lacks vascularization and immune system, high variability, long culture times. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies utilizing the this compound/Aftin-5 model, providing a basis for experimental comparison.
Table 1: In Vitro Effects of Aftins on Amyloid-β Production in N2a-AβPP695 Cells
| Compound | Concentration | Change in Extracellular Aβ42 | Change in Extracellular Aβ40 | Change in Extracellular Aβ38 | Reference |
| Aftin-5 | 100 µM | Up to >900% increase | Stable (~40% max increase) | >70% decrease | [1] |
| This compound | ~30 µM (EC50) | ~7-fold increase | Stable | Not specified | [2] |
Table 2: Cytotoxicity Comparison of this compound and Aftin-5
| Cell Line | This compound IC50 (µM) | Aftin-5 IC50 (µM) | Reference |
| N2a-AβPP695 | Not specified | 150 | [14] |
| N2a | Not specified | 178 | [14] |
| SH-SY5Y | Not specified | 180 | [14] |
| HT22 | Not specified | 194 | [14] |
Table 3: In Vivo Effects of Intracerebroventricular this compound Injection in Mice
| Parameter | Dosage (nmol) | Observation | Timepoint | Reference |
| Hippocampal Aβ1-42 | 3-20 | Increased | 5-14 days | [3] |
| Hippocampal Aβ1-40 | 3-20 | No change | 5-14 days | [3] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | 3-20 | Increased | Not specified | [3] |
| Synaptophysin Expression | 3-20 | Decreased | Not specified | [3] |
| Cognitive Performance (Y-maze, Water Maze) | 3-20 | Marked learning deficits | Not specified | [3] |
Mandatory Visualizations
The following diagrams illustrate key concepts related to the this compound model.
Caption: this compound modulates γ-secretase to favor pathogenic Aβ42 production from β-CTF.
Caption: Experimental workflow for the in vivo this compound Alzheimer's disease model.
Caption: The this compound model addresses Aβ42 overproduction but largely fails to replicate other core AD pathologies.
Experimental Protocols
Protocol 1: In Vitro Aβ42 Induction using Aftin-5
Objective: To measure the dose-dependent effect of Aftin-5 on extracellular Aβ peptide levels in a neuronal cell line.
Materials:
-
N2a cells stably expressing human AβPP695 (N2a-AβPP695).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Aftin-5 stock solution (e.g., 100 mM in DMSO).
-
Vehicle control (DMSO).
-
96-well cell culture plates.
-
MTS assay kit for cell viability.
-
Human Aβ38, Aβ40, and Aβ42 ELISA kits.
Methodology:
-
Cell Seeding: Plate N2a-AβPP695 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of Aftin-5 in culture medium to achieve final concentrations ranging from 0 to 150 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Aftin-5 or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for Aβ analysis.
-
Cell Viability Assay: Assess the viability of the remaining cells using the MTS assay according to the manufacturer's instructions to control for cytotoxicity.
-
ELISA: Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the collected supernatants using specific ELISA kits. Follow the manufacturer's protocol precisely.
-
Data Analysis: Normalize the Aβ concentrations to cell viability data. Express the results as a fold change over the vehicle-treated control cells.
Protocol 2: In Vivo Induction of AD-like Toxicity using this compound
Objective: To induce an acute amyloidogenic and inflammatory response in the mouse brain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Sterile saline or other appropriate vehicle.
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Behavioral testing apparatus (e.g., Y-maze).
-
Tissue homogenization buffer and ELISA kits for cytokines and Aβ.
-
4% Paraformaldehyde (PFA) for histology.
Methodology:
-
This compound Preparation: Dissolve this compound in the chosen vehicle to achieve the desired concentration for injection (e.g., for a 20 nmol dose in a 2 µL injection volume).
-
Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Intracerebroventricular (i.c.v.) Injection: Perform a single bilateral i.c.v. injection of this compound solution (e.g., 20 nmol) or vehicle. Coordinates for the lateral ventricles are determined based on a mouse brain atlas (e.g., relative to bregma).
-
Post-Operative Care: Allow the animals to recover fully. Monitor their health daily.
-
Incubation Period: House the animals for a period of 7 to 14 days post-injection.
-
Behavioral Analysis: On the final days of the incubation period, perform behavioral tests such as the Y-maze (for spatial working memory) or Morris water maze (for spatial learning and memory).
-
Tissue Collection: At the end of the experiment, euthanize the mice.
-
For biochemical analysis , rapidly dissect the hippocampus and other brain regions, snap-freeze in liquid nitrogen, and store at -80°C until homogenization for ELISA or Western blot analysis.
-
For histological analysis , perfuse the animals with saline followed by 4% PFA. Post-fix the brain in PFA, then process for cryosectioning or paraffin (B1166041) embedding for immunohistochemical staining (e.g., for GFAP to detect astrocytosis, Iba1 for microglia, or synaptophysin for synaptic density).
-
Conclusion
The this compound induced model is a potent and valuable pharmacological tool for investigating the specific consequences of elevated Aβ42 production, a central event in Alzheimer's disease. Its rapid action makes it particularly useful for high-throughput screening of compounds that may inhibit or modulate γ-secretase activity. However, its limitations are significant. The model's acute nature, its narrow focus on the amyloid pathway, and its failure to recapitulate the full spectrum of AD pathology, particularly tauopathy and chronic neurodegeneration, mean that it cannot stand alone as a comprehensive model of the disease. Researchers should view this compound as one of many tools available. For a more complete understanding of Alzheimer's disease, data from the this compound model should be integrated with findings from genetic, inflammatory, and advanced human-derived models like cerebral organoids. This multi-faceted approach is essential for the successful development of effective therapeutic strategies.
References
- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. A comparison of cognitive decline in aged mice and mice treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Alternatives to amyloid for Alzheimer’s disease therapies—a symposium report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. Frontiers | TLR4-mediated chronic neuroinflammation has no effect on tangle pathology in a tauopathy mouse model [frontiersin.org]
- 12. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes | PLOS One [journals.plos.org]
- 13. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Aftin-4 Versus Other Roscovitine Derivatives in Aβ42 Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aftin-4 and other roscovitine (B1683857) derivatives in their ability to induce amyloid-beta 42 (Aβ42), a key peptide in the pathogenesis of Alzheimer's disease. This document summarizes key experimental data, details underlying methodologies, and visualizes the involved signaling pathways.
Introduction: Roscovitine Derivatives and Aβ42 Modulation
Roscovitine, a cyclin-dependent kinase (CDK) inhibitor, has been the parent compound for a family of derivatives with divergent biological activities. While roscovitine itself has minimal impact on Aβ42 production, certain structural modifications have yielded compounds, termed "Aftins" (Amyloid Forty-Two Inducers), that potently and selectively increase Aβ42 levels.[1][2] This guide focuses on this compound, a prominent member of this family, and compares its activity with its parent compound, roscovitine, and other derivatives like Aftin-5. Understanding the differential effects of these molecules provides valuable insights into the mechanisms of Aβ42 production and offers tools for modeling Alzheimer's disease pathology.
Comparative Performance: this compound vs. Roscovitine and Aftin-5
Experimental data consistently demonstrates that this compound is a potent inducer of Aβ42, a characteristic not shared by roscovitine. Aftin-5, another derivative, also exhibits Aβ42-inducing properties, with the added advantage of lower cytotoxicity compared to this compound.[2]
Quantitative Data Summary
| Compound | Target/Activity | Effect on Aβ42 Production | EC50 for Aβ42 Induction | Fold Increase in Aβ42 | Cytotoxicity |
| This compound | VDAC1, Prohibitin, Mitofilin, PS1-NTF binder; Not a kinase inhibitor | Potent and selective inducer | ~30 µM[1][3][4] | Up to 7-fold in N2a cells, 4-fold in primary neurons, 2-fold in brain lysates[1] | Higher than Aftin-5 |
| Roscovitine | CDK inhibitor | Little to no effect[1] | N/A | No significant change[1] | Varies by cell line and concentration |
| Aftin-5 | Aβ42 inducer; Not a kinase inhibitor | Potent inducer | Not specified in provided abstracts | Dramatically modifies extracellular Aβ38/Aβ40/Aβ42 production[2] | Lower than this compound[2] |
Mechanism of Action: A Divergence from Kinase Inhibition
The key to the differential activity between this compound and roscovitine lies in their distinct molecular targets. Roscovitine's effects are primarily mediated through the inhibition of CDKs, a function that this compound lacks.[1] Structural modifications at the N6 position of the purine (B94841) ring in this compound abolish the hydrogen-bonding potential necessary for kinase binding.[1]
Instead, this compound's mechanism for inducing Aβ42 involves its interaction with a trio of mitochondrial and membrane-associated proteins:
Roscovitine does not bind to these proteins.[1] Furthermore, this compound interacts with the N-terminal fragment of Presenilin 1 (PS1-NTF), a critical component of the γ-secretase complex, which is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1] This interaction is thought to modulate γ-secretase activity, favoring the production of the longer, more aggregation-prone Aβ42 isoform over Aβ40.[1][5] The activity of Aftins is dependent on both β- and γ-secretase activity.[2][6]
Signaling and Interaction Pathway of this compound
Caption: this compound and Roscovitine have distinct molecular targets and effects on Aβ42 production.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other roscovitine derivatives.
Cell Culture and Treatment
-
Cell Line: N2a-695 cells (mouse neuroblastoma cells stably expressing human APP-695) are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: this compound, roscovitine, or other derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration (e.g., 18-24 hours).[2]
Quantification of Aβ Peptides
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the levels of Aβ40 and Aβ42 in cell culture supernatants or brain lysates.[1]
-
Protocol Outline:
-
Collect the conditioned medium from treated and control cells.
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for sample preparation, incubation with capture and detection antibodies, and substrate development.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentrations of Aβ peptides based on a standard curve.
-
Experimental Workflow for Aβ Quantification
Caption: Workflow for quantifying Aβ peptide levels after treatment with test compounds.
Identification of Protein Targets
-
Method: Affinity chromatography followed by mass spectrometry is used to identify proteins that bind to this compound but not to roscovitine.[1]
-
Protocol Outline:
-
Immobilize this compound and roscovitine separately on agarose (B213101) beads.
-
Prepare cell lysates from a relevant cell line (e.g., N2a-695).
-
Incubate the cell lysate with the this compound- and roscovitine-coupled beads.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the proteins by mass spectrometry (e.g., 2-D DIGE analysis).[1]
-
Confirm the interaction using Western blotting with specific antibodies against the identified proteins.[1]
-
Conclusion
This compound and other Aftin derivatives represent a distinct class of roscovitine-related compounds that have been repurposed from kinase inhibition to the specific induction of Aβ42. The key differentiator from roscovitine is a shift in molecular targets from CDKs to a complex of proteins including VDAC1, prohibitin, mitofilin, and components of the γ-secretase machinery. This targeted action makes this compound a valuable pharmacological tool for in vitro and in vivo studies aimed at understanding the mechanisms of Aβ42 production and for the development of cellular and animal models of Alzheimer's disease-like pathology. The lower cytotoxicity of derivatives like Aftin-5 suggests potential for further optimization of these compounds for research applications.
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Aftin-4's Alzheimer's-like Cellular Signature: A Cross-Validation with Human Brain Tissue Data
For Immediate Release
A comprehensive comparison guide for researchers, scientists, and drug development professionals.
This guide provides a detailed cross-validation of the cellular and molecular findings associated with the research compound Aftin-4 against data from human Alzheimer's disease (AD) brain tissue. This compound, a small molecule known to induce the production of amyloid-beta 42 (Aβ42), elicits a range of effects that mirror the pathological hallmarks of Alzheimer's disease. This comparative analysis aims to objectively present the parallels between the this compound-induced cellular phenotype and the neuropathological changes observed in human AD brains, offering a valuable resource for researchers investigating AD pathogenesis and evaluating novel therapeutic strategies.
Executive Summary
This compound modulates the activity of γ-secretase, a key enzyme in the production of Aβ peptides. This modulation results in an increased ratio of Aβ42 to other Aβ species, a phenomenon also observed in the brains of individuals with Alzheimer's disease. Furthermore, this compound has been shown to interact with specific mitochondrial proteins, leading to mitochondrial dysfunction, a critical aspect of AD pathology. The downstream consequences of this compound exposure in preclinical models, including neuroinflammation, oxidative stress, and synaptic deficits, show a striking resemblance to the molecular landscape of the human Alzheimer's brain. This guide systematically compares these key pathological markers.
Data Presentation: this compound Effects vs. Human Alzheimer's Disease Pathology
The following tables summarize the quantitative and qualitative comparisons between the known effects of this compound and the corresponding data from human Alzheimer's disease brain tissue.
| Molecular Marker | Reported Effect of this compound | Findings in Human Alzheimer's Disease Brain Tissue | References |
| Aβ42/Aβ40 Ratio | Increases Aβ42 production without altering Aβ40, thus increasing the ratio. | The Aβ42/Aβ40 ratio is consistently reported to be decreased in the cerebrospinal fluid (CSF) and brain tissue of AD patients.[1][2][3] | [1][2][3] |
| Aβ42/Aβ38 Ratio | Increases Aβ42 production while decreasing Aβ38, leading to a significant increase in the ratio. | The Aβ42/Aβ38 ratio is significantly lower in the CSF of AD patients compared to controls.[3][4] | [3][4] |
| VDAC1 Expression | Identified as a direct binding partner of this compound. | VDAC1 protein levels are significantly increased in the brains of AD patients.[5][6][7][8] | [5][6][7][8] |
| Prohibitin (PHB) Expression | Identified as a direct binding partner of this compound. | Studies suggest a reduction in PHB2 expression in response to Aβ42 and reduced S-nitrosylation of PHB1 in AD brains. Baseline PHB1 expression is also reported to be reduced in an AD mouse model.[9][10] | [9][10] |
| Mitofilin (IMMT) Expression | Identified as a direct binding partner of this compound. | Proteomic analysis has identified IMMT as having altered abundance in the frontal cortex of AD patients.[11] | [11] |
| γ-Secretase Components | Perturbs the subcellular localization of γ-secretase components. | While overall expression levels may not be consistently altered, the localization and activity of γ-secretase components are implicated in AD.[3][9][12][13] | [3][9][12][13] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | Induces the production of IL-1β, IL-6, and TNFα in vivo. | Levels of IL-1β, IL-6, and TNFα are elevated in the brains of AD patients.[14][15][16][17] | [14][18][15][16][17] |
| Oxidative Stress Markers (Protein Carbonyls, MDA, 4-HNE) | Induces oxidative stress in vivo. | Increased levels of protein carbonyls, malondialdehyde (MDA), and 4-hydroxynonenal (B163490) (4-HNE) are found in the AD brain.[2][19] | [2][19] |
| Synaptophysin Levels | Induces synaptic deficits in vivo. | Decreased levels of the presynaptic vesicle protein synaptophysin are observed in the hippocampus and temporal cortex of AD patients, correlating with cognitive decline.[4] | [1][4] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Quantification of Aβ Peptides in Brain Homogenates
-
Objective: To determine the relative abundance of Aβ38, Aβ40, and Aβ42 in brain tissue.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Tissue Homogenization: Snap-frozen human brain tissue (e.g., frontal cortex or hippocampus) is homogenized in a guanidine-HCl extraction buffer to solubilize Aβ aggregates.
-
Protein Quantification: The total protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).
-
ELISA: Commercially available ELISA kits specific for human Aβ38, Aβ40, and Aβ42 are used. Samples are diluted to fall within the linear range of the assay.
-
Data Analysis: The concentrations of each Aβ peptide are normalized to the total protein concentration. Ratios of Aβ42/Aβ40 and Aβ42/Aβ38 are then calculated.
-
Western Blot Analysis of Protein Expression
-
Objective: To quantify the protein levels of VDAC1, Prohibitin, Mitofilin, and Synaptophysin.
-
Method:
-
Protein Extraction: Brain tissue is lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies specific for VDAC1, Prohibitin, Mitofilin, Synaptophysin, and a loading control (e.g., β-actin or GAPDH).
-
Detection and Quantification: After incubation with HRP-conjugated secondary antibodies, the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software and normalized to the loading control.
-
Measurement of Inflammatory Cytokines
-
Objective: To measure the levels of IL-1β, IL-6, and TNFα in brain tissue.
-
Method: Multiplex Immunoassay (e.g., Luminex)
-
Protein Extraction: Brain tissue is homogenized in a buffer suitable for cytokine analysis.
-
Protein Quantification: Total protein concentration is determined.
-
Multiplex Assay: A multiplex immunoassay kit is used to simultaneously measure the concentrations of IL-1β, IL-6, and TNFα in the brain homogenates according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the total protein concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action and downstream pathological effects.
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studying the proteome in Alzheimer's Disease | VJDementia [vjdementia.com]
- 7. cornell.flintbox.com [cornell.flintbox.com]
- 8. Prohibitins in neurodegeneration and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proteomic changes in Alzheimer’s disease associated with progressive Aβ plaque and tau tangle pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Prohibitins in Aging and Therapeutic Potential Against Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prohibitin - Wikipedia [en.wikipedia.org]
- 13. Identification of the Aβ37/42 peptide ratio in CSF as an improved Aβ biomarker for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Peptide Ratio Might Give Clues to Alzheimer's Onset | Technology Networks [technologynetworks.com]
- 15. Alzheimer's Aβ42 and Aβ40 peptides form interlaced amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alzheimer’s Disease and the β-Amyloid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mesoscale.com [mesoscale.com]
- 18. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitin-Proteasome System Dysregulation in Alzheimer's Disease Impacts Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical Inducers of Alzheimer's Disease Pathology: The Aftin-4 Model in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Aftin-4 model with other prominent chemical inducers used to model Alzheimer's Disease (AD) pathology in preclinical research. We will delve into their mechanisms of action, compare their efficacy and toxicological profiles with supporting experimental data, and provide detailed experimental protocols for their application.
Introduction to Chemical Inducers of AD Pathology
Chemical inducers of AD pathology are invaluable tools for researchers, providing acute and controllable models to study the molecular mechanisms of the disease and to screen potential therapeutic agents. These small molecules can trigger key pathological cascades of AD, primarily the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. This guide will focus on this compound, a potent inducer of Aβ42 production, and compare it with other widely used chemical inducers that target either the amyloidogenic or tau pathology pathways.
Comparison of this compound with Other Aβ42 Inducers
This compound belongs to a class of compounds that selectively increase the production of the neurotoxic Aβ42 isoform. Its primary mechanism of action is the modulation of γ-secretase activity. Below is a comparative overview of this compound and other chemical inducers that also promote Aβ42 generation, such as Fenofibrate and Celecoxib.
Data Presentation: Aβ42 Inducers
| Inducer | Chemical Class | Primary Mechanism of Action | Reported Efficacy (in vitro) | Reported Cytotoxicity |
| This compound | Purine derivative | Modulator of γ-secretase activity, increasing its processivity towards Aβ42 production.[1] | Up to a 13-fold increase in Aβ42 levels in N2a-695 cells.[1] EC50 of ~30 µM.[1] | Non-toxic at effective concentrations.[1] A less toxic analog, Aftin-5, has also been developed.[2][3] |
| Fenofibrate | Fibrate | Inverse γ-secretase modulator.[4] | Increased Aβ42 levels in cultured H4 cells by over 300% in a dose-dependent manner.[5] | Generally well-tolerated, but can have side effects.[6][7][8][9] |
| Celecoxib | COX-2 Inhibitor | Targets γ-secretase, increasing Aβ42 production.[5] | Raised Aβ42 levels by almost 200% in H4 neuroglioma cells.[5] | Can exhibit cytotoxicity at higher concentrations.[10][11] |
Comparison with Inducers of Tau Pathology
Beyond amyloid-beta, the hyperphosphorylation and aggregation of the microtubule-associated protein tau is another central hallmark of AD. Chemical inducers that trigger tau pathology provide a complementary model system. Here, we compare this compound's amyloid-centric model with inducers of tauopathy.
Data Presentation: Inducers of Tau and Other Pathologies
| Inducer | Primary Pathological Hallmark Induced | Primary Mechanism of Action | Reported Efficacy | Notes |
| Okadaic Acid | Tau Hyperphosphorylation and Aggregation | Potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A).[12][13] | Induces significant tau phosphorylation in SH-SY5Y cells at concentrations around 100 nM.[14][15] In vivo, microinfusion can induce NFT-like changes.[12][13] | Widely used to model tauopathy both in vitro and in vivo.[12][13][16] |
| Streptozotocin (B1681764) (STZ) | Cognitive Deficits, Oxidative Stress, Neuroinflammation | Induces insulin (B600854) resistance in the brain, leading to a cascade of neurodegenerative changes.[17][18] | Dose-dependent cognitive impairment in rodents, with doses around 3 mg/kg (ICV) inducing significant deficits.[19][20] | Models sporadic AD by linking metabolic dysfunction to neurodegeneration.[17][18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for key experiments using this compound and other chemical inducers.
In Vitro Aβ42 Induction with this compound
Objective: To induce the production of Aβ42 in a neuronal cell line.
Materials:
-
N2a-695 cells (stably expressing human APP695)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
ELISA kit for human Aβ42
Procedure:
-
Seed N2a-695 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 10, 30, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the collected medium to remove any cellular debris.
-
Measure the concentration of Aβ42 in the supernatant using a human Aβ42 ELISA kit, following the manufacturer's instructions.[2]
In Vivo Induction of AD-like Pathology with this compound in Mice
Objective: To induce AD-like pathology and cognitive deficits in a mouse model.
Materials:
-
Male Swiss OF-1 mice (or other suitable strain)
-
This compound (solubilized in a vehicle suitable for injection, e.g., 40% DMSO in distilled water)
-
Stereotaxic apparatus for intracerebroventricular (ICV) injection
-
Behavioral testing apparatus (e.g., Morris Water Maze)
-
Reagents for brain tissue analysis (e.g., ELISA kits for Aβ42, antibodies for immunohistochemistry)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
For ICV administration, anesthetize the mice and place them in a stereotaxic frame.
-
Inject this compound (e.g., 3-20 nmol per mouse) or vehicle into the lateral ventricles.[21]
-
For intraperitoneal (IP) administration, inject this compound (e.g., 3-30 mg/kg) or vehicle.
-
Allow the animals to recover and monitor their health.
-
After a set period (e.g., 5-14 days), conduct behavioral tests such as the Morris Water Maze to assess cognitive function.[20]
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Process the brain tissue for biochemical (e.g., Aβ42 ELISA) and histological (e.g., immunohistochemistry for plaques and neuroinflammation) analysis.[21]
In Vitro Induction of Tau Hyperphosphorylation with Okadaic Acid
Objective: To induce hyperphosphorylation of tau in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium
-
Okadaic Acid (dissolved in DMSO)
-
DMSO (vehicle control)
-
Antibodies for Western blotting (e.g., anti-phospho-tau, anti-total-tau)
Procedure:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Treat the cells with Okadaic Acid at a final concentration of 20-100 nM for 24 hours.[14][15]
-
Lyse the cells and collect the protein extracts.
-
Perform Western blot analysis to detect hyperphosphorylated tau using specific phospho-tau antibodies. Normalize to total tau levels.[14][15]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
This compound Signaling Pathway
Caption: this compound modulates γ-secretase to increase Aβ42, leading to AD pathology.
Okadaic Acid Signaling Pathway
References
- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can NSAIDs contribute to Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fenofibrate therapy of hyperlipoproteinaemia. A dose-response study and a comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An okadaic acid-induced model of tauopathy and cognitive deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Okadaic acid induces tau phosphorylation in SH-SY5Y cells in an estrogen-preventable manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A local insult of okadaic acid in wild-type mice induces tau phosphorylation and protein aggregation in anatomically distinct brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Intracerebroventricular streptozotocin exacerbates Alzheimer-like changes of 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Streptozotocin Induces Mild Cognitive Impairment at Appropriate Doses in Mice as Determined by Long-Term Potentiation and the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound | Beta Amyloid | CAS 866893-90-5 | Buy this compound from Supplier InvivoChem [invivochem.com]
Assessing the Translational Relevance of Aftin-4 in Alzheimer's Disease Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the tools available to model Alzheimer's disease (AD) is critical for advancing therapeutic strategies. Aftin-4, a small molecule known to induce the production of the toxic amyloid-beta 42 (Aβ42) peptide, has emerged as a significant pharmacological tool. This guide provides a comprehensive comparison of this compound with alternative methods for inducing an AD-like phenotype, supported by experimental data, to assess its translational relevance.
This compound is a purine (B94841) derivative that selectively increases the production of Aβ42, a key pathological hallmark of Alzheimer's disease, both in cell cultures and in animal models.[1] Its mechanism of action involves the modulation of γ-secretase activity, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. This guide will delve into the specifics of this compound's action and compare it with other pharmacological and biological tools used to study AD pathogenesis.
Comparative Analysis of this compound and its Alternatives
The translational relevance of a preclinical model hinges on its ability to recapitulate key aspects of the human disease. For AD, this includes not only the overproduction of Aβ42 but also downstream pathologies such as neuroinflammation, oxidative stress, and cognitive decline. Below is a comparative analysis of this compound and other commonly used inducers of AD-like pathology.
Table 1: In Vitro Performance of Aβ42-Inducing Compounds
| Compound | Mechanism of Action | Cell Types Studied | Effective Concentration | Fold Increase in Aβ42 | Reference |
| This compound | Interacts with mitochondrial proteins (VDAC1, prohibitin, mitofilin), perturbs γ-secretase localization, and modulates its activity.[1] | N2a, primary neurons, SH-SY5Y | 10-100 µM | 4 to 7-fold | [1] |
| Aftin-5 | Similar to this compound, but with lower cytotoxicity.[2][3] | N2a-AβPP695, SH-SY5Y, HT22 | 100-150 µM | Up to 9-fold | [4][5] |
| Fenofibrate (B1672516) | In vitro: Inverse γ-secretase modulator. In vivo (metabolite): PPAR-α agonist, decreases BACE-1.[6][7] | N2a | Not specified, modest increase | Modest | [8] |
| Celecoxib | Interacts with mitochondrial proteins (VDAC1, prohibitin, mitofilin), similar to this compound.[8] | N2a | Not specified, modest increase | Modest | [8] |
| Fipronil | Directly modulates γ-secretase activity.[9][10] | N2a, CHO, human iPSC-derived neurons | 25-50 µM | 3 to 10-fold | [10][11] |
Table 2: In Vivo Models for Inducing Alzheimer's Disease-like Pathology
| Model | Method of Induction | Key Pathological Features | Advantages | Disadvantages | Reference |
| This compound | Intracerebroventricular or intraperitoneal injection. | Increased hippocampal Aβ1-42, oxidative stress, neuroinflammation, cognitive deficits.[8] | Induces a broad range of AD-like pathologies initiated by Aβ42 overproduction. | Potential for off-target effects. | [8] |
| Streptozotocin (STZ) | Intracerebroventricular injection.[12][13] | Insulin (B600854) resistance, cognitive impairment, tau hyperphosphorylation, Aβ accumulation.[14][15] | Models the metabolic aspects of sporadic AD. | Mechanism is indirect to Aβ production. | [12][13][16] |
| Aβ Peptide Injection | Direct injection of oligomeric Aβ1-42 into the hippocampus.[17][18][19] | Working memory deficits, synaptic dysfunction, neuroinflammation.[20] | Directly tests the consequences of Aβ oligomers in a specific brain region. | Bypasses the cellular mechanisms of Aβ production. | [17][18][19][20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Comparative Experimental Workflow.
Caption: Logical Grouping of AD Models.
Detailed Experimental Protocols
This compound/Aftin-5 In Vitro Aβ42 Induction
-
Cell Culture: Plate neuronal cell lines (e.g., N2a-APP695 or SH-SY5Y) in appropriate media and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound or Aftin-5 in DMSO. Dilute the stock solution in cell culture media to the desired final concentration (e.g., 100 µM for this compound, 150 µM for Aftin-5).[4][21]
-
Treatment: Replace the cell culture medium with the medium containing the Aftin compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Sample Collection: Collect the conditioned media for analysis of secreted Aβ peptides. Lyse the cells to analyze intracellular proteins.
-
Analysis: Quantify the levels of Aβ40 and Aβ42 in the conditioned media using an enzyme-linked immunosorbent assay (ELISA).
Streptozotocin (STZ)-Induced In Vivo Model
-
Animal Model: Use adult male Wistar rats or a suitable mouse strain.
-
STZ Preparation: Dissolve STZ in a citrate (B86180) buffer (pH 4.5) immediately before use.
-
Anesthesia and Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Injection: Perform a single bilateral intracerebroventricular (ICV) injection of STZ (e.g., 2 mg/kg in rats) into each lateral ventricle.[12][13] The infusion rate should be slow (e.g., 1 µl/min).[22]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral and Pathological Assessment: After a period of 3-4 weeks, assess cognitive function using behavioral tests (e.g., Morris water maze, Y-maze).[23] Following behavioral testing, sacrifice the animals and collect brain tissue for immunohistochemical and biochemical analysis of AD markers.
Aβ1-42 Oligomer Injection In Vivo Model
-
Aβ Preparation: Prepare oligomeric Aβ1-42 by incubating monomeric Aβ1-42 solution at 37°C for a specified period (e.g., 3 days for mice).[24]
-
Animal Model and Surgery: Anesthetize the mouse and place it in a stereotaxic frame.
-
Injection: Bilaterally inject the Aβ1-42 oligomer solution (e.g., 0.2 µg/µl) into the CA1 field of the dorsal hippocampus.[17][18] Infuse a small volume (e.g., 0.5 µl per side) at a slow rate (e.g., 0.1 µl/min).[17][18]
-
Post-injection Period: Allow the animals to recover for a period (e.g., 7 days) before behavioral testing.[17][18]
-
Assessment: Evaluate working memory and other cognitive functions. Analyze brain tissue for synaptic markers and signaling pathway alterations.
Conclusion and Translational Relevance
This compound and its analogs are valuable research tools for investigating the consequences of increased Aβ42 production, a central event in the amyloid cascade hypothesis of AD. Its mechanism of action, involving the modulation of γ-secretase activity through interaction with mitochondrial proteins, provides a model to study the cellular processes leading to an increased Aβ42/Aβ40 ratio.
When compared to other small molecules like fipronil, this compound shows a comparable ability to increase Aβ42 levels in vitro. The case of fenofibrate is more complex, with opposing effects observed in vitro and in vivo due to its metabolism. This highlights a crucial aspect of translational relevance: the importance of understanding a compound's metabolic fate and its effects in a whole-organism context.
Broader-acting models, such as STZ-induced cognitive impairment, are relevant for studying the metabolic and inflammatory aspects of sporadic AD, where insulin resistance is thought to play a role. The direct injection of Aβ oligomers is a powerful technique for dissecting the specific downstream effects of these toxic species.
The choice of model ultimately depends on the specific research question. For studies focused on the cellular mechanisms of APP processing and the direct consequences of an altered Aβ42/Aβ40 ratio, this compound provides a relevant and potent tool. However, for a more holistic understanding of sporadic AD, which is multifactorial, a combination of models or the use of models that recapitulate other aspects of the disease, such as metabolic dysfunction, may be more translationally relevant. The findings from this compound studies can significantly contribute to our understanding of the amyloid-centric pathways in AD and aid in the screening and validation of therapeutics targeting these pathways.
References
- 1. Fenofibrate reduces amyloidogenic processing of APP in APP/PS1 transgenic mice via PPAR-α/PI3-K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Decrypting the Possible Mechanistic Role of Fenofibrate in Alzheimer's Disease and Type 2 Diabetes: The Truth and Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Amyloid-β42 Production by Fipronil and Other Pyrazole Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Amyloid-β42 Production by Fipronil and Other Pyrazole Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [bio-protocol.org]
- 14. iris.cnr.it [iris.cnr.it]
- 15. Frontiers | Intracerebroventricularly Injected Streptozotocin Exerts Subtle Effects on the Cognitive Performance of Long-Evans Rats [frontiersin.org]
- 16. Streptozotocin (STZ) Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Frontiers | Hippocampal Injections of Oligomeric Amyloid β-peptide (1–42) Induce Selective Working Memory Deficits and Long-lasting Alterations of ERK Signaling Pathway [frontiersin.org]
- 18. Hippocampal Injections of Oligomeric Amyloid β-peptide (1–42) Induce Selective Working Memory Deficits and Long-lasting Alterations of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Animal Model of Alzheimer Disease Based on the Intrahippocampal Injection of Amyloid β-Peptide (1–42) | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
- 21. Small-molecule induction of Aβ-42 peptide production in human cerebral organoids to model Alzheimer's disease associated phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [en.bio-protocol.org]
- 23. ncj.journals.ekb.eg [ncj.journals.ekb.eg]
- 24. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
Safety Operating Guide
Aftin-4: Comprehensive Guidelines for Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Aftin-4, a compound utilized in Alzheimer's disease research as an inducer of amyloid-β (1-42) (Aβ42).[1][2] Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Immediate Safety and Hazard Information
This compound Properties for Disposal Consideration
A summary of this compound's relevant properties is provided in the table below to inform proper disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈N₆O | [1][3] |
| Appearance | White to off-white solid | [3][4] |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C or +4°C | [1][3] |
| Known Biological Effect | Inducer of amyloid-β (1-42) | [1][2] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on best practices for the disposal of hazardous laboratory chemicals and should be followed in the absence of specific institutional guidelines.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Waste Collection:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste (Solutions): Collect all solutions containing this compound (e.g., dissolved in DMSO) in a designated, leak-proof, and chemically resistant container with a secure screw cap. The container must be clearly labeled as "Hazardous Waste: this compound in [Solvent Name]". Leave at least 10% headspace to allow for vapor expansion.
-
Contaminated Labware: Collect all disposable items that have come into contact with this compound (e.g., pipette tips, contaminated gloves, bench paper) in a designated, lined, and sealed hazardous waste container.
3. Waste Storage:
-
Store all this compound waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from general laboratory traffic.
-
Ensure secondary containment is used for all liquid waste containers to mitigate spills.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Provide the EHS department or contractor with all necessary information about the waste, including the chemical name, quantity, and any solvents used.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below.
Logical Relationship for Safe Handling and Disposal
The following diagram illustrates the logical dependencies for ensuring the safe handling and disposal of this compound.
References
Personal protective equipment for handling Aftin-4
Essential Safety and Handling Guide for Aftin-4
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on general laboratory safety principles for potent, biologically active small molecules. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are derived from available product information and established safety protocols for handling hazardous research chemicals. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
This compound is a research compound known to be an inducer of amyloid-β (1-42).[1] In vivo studies in mice have shown that this compound can cause brain toxicity, inflammation, and memory deficits.[2] It is designated for research use only and is not for human or veterinary use.[1] Due to its biological activity and potential hazards, stringent safety measures must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various procedures.
| Procedure | Required PPE | Specifications |
| Handling Solid Compound (e.g., weighing, aliquoting) | - Double Nitrile Gloves- Lab Coat- Safety Goggles- Respiratory Protection | - Outer gloves to be changed immediately upon contamination.- Long-sleeved, properly fitted lab coat.- Chemical splash goggles.- N95 or higher-rated respirator to prevent inhalation of fine particles. |
| Handling Solubilized this compound (in DMSO) | - Double Nitrile Gloves- Lab Coat- Safety Goggles | - Ensure gloves are compatible with DMSO.- Long-sleeved, properly fitted lab coat.- Chemical splash goggles to protect against splashes. |
| In-vivo Administration | - Double Nitrile Gloves- Lab Coat- Safety Goggles- Face Shield | - Outer gloves to be changed immediately upon contamination.- Long-sleeved, properly fitted lab coat.- Chemical splash goggles.- Face shield to provide an additional layer of protection against splashes and aerosols. |
| Waste Disposal | - Heavy-duty Nitrile Gloves- Lab Coat- Safety Goggles | - Puncture-resistant gloves.- Long-sleeved, properly fitted lab coat.- Chemical splash goggles. |
General guidance on selecting appropriate chemical-resistant gloves, footwear, and coveralls can be found in resources from occupational safety and health organizations.[3][4][5]
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, single-use nitrile gloves, and safety glasses) when unpacking.
-
Confirm the product identity and quantity against the order information.
-
Store this compound in a designated, clearly labeled, and secure location at -20°C.[1] The storage area should be a well-ventilated, cold-storage unit.
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents, including a designated waste container.
-
Wear the appropriate PPE as outlined in the table above.
-
When preparing solutions, add the solvent (e.g., DMSO) slowly to the solid this compound to avoid splashing. This compound is soluble in DMSO.[1]
-
After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, and then inner gloves. Wash hands thoroughly with soap and water.
3. Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and contaminated PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
Disposal Method: All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: In case of a small spill, contain the spill with absorbent material, and clean the area with an appropriate decontaminating agent. For large spills, evacuate the area and contact your institution's EHS department immediately.
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative [pubmed.ncbi.nlm.nih.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
